Chalcone derivative 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13F3O2 |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3 |
InChI Key |
BDZOPPCXQXPRKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Synthetic Strategies for Chalcone Derivative 1 and Its Analogues
Classical Synthetic Methodologies
Traditional methods for synthesizing chalcones remain widely used due to their simplicity and effectiveness. nih.govresearchgate.net These approaches typically involve the formation of the characteristic α,β-unsaturated ketone system through condensation reactions.
Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is the most common and foundational method for chalcone (B49325) synthesis. researchgate.netacs.org This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). aip.org
In solvent-based Claisen-Schmidt condensations, an appropriate solvent is used to facilitate the reaction between the chosen substituted benzaldehyde (B42025) and acetophenone in the presence of a catalyst. mdpi.com Common solvents include alcohols like ethanol (B145695) and methanol, which are considered relatively "green." researchgate.netacs.org The choice of base is crucial, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being frequently employed. acs.orgmdpi.com For instance, the synthesis of 2'-hydroxy-4-methyl-chalcone was achieved by reacting 2-hydroxy-acetophenone with p-methyl-benzaldehyde in an ethanolic solution containing a 20% w/v aqueous KOH solution. mdpi.com The reaction is typically stirred at room temperature for an extended period, often 24 hours. mdpi.com
The use of different catalysts and solvent systems can influence reaction efficiency and product yield. Ionic liquids have been explored as both catalysts and solvents, demonstrating high activity and allowing for easy separation and reuse of the catalyst. acs.org
Table 1: Examples of Solvent-Based Claisen-Schmidt Condensation for Chalcone Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |
| 2-Hydroxy-acetophenone | p-Methyl-benzaldehyde | 20% aq. KOH | Ethanol | 70 | mdpi.com |
| Acetophenone | Benzaldehyde | NaOH | CTAB/Tween 80 | 83-85 | acs.org |
| 2-Acetylnaphthalene | Benzaldehyde | KOH | Methanol | - | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
To address environmental concerns associated with solvent use, solvent-free or "green" methods for Claisen-Schmidt condensation have been developed. cu.edu.eg These methods often involve grinding the reactants together at room temperature, sometimes with a solid catalyst. cu.edu.eg This approach is simple, efficient, and reduces waste. cu.edu.eg For example, chalcones have been synthesized by grinding methyl ketones and aromatic aldehydes with sodium hydroxide in a mortar and pestle. cu.edu.eg The reaction mixture often turns into a melt and then solidifies within minutes. cu.edu.eg
Other solvent-free approaches utilize catalysts like bismuth(III) chloride, which can be heated with the reactants to produce chalcones in high yields and short reaction times. tandfonline.com Similarly, H5PMo10V2O40 supported on silica (B1680970) has been used as a reusable heterogeneous catalyst in solvent-free Claisen-Schmidt condensations. scispace.com The use of p-toluenesulfonic acid (p-TSA) as a solid-phase organocatalyst under mild, solvent-free conditions has also been reported to be highly effective. researchgate.net
Table 2: Examples of Solvent-Free Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) | Reference |
| Methyl ketones | Aromatic aldehydes | NaOH | Grinding, RT | - | cu.edu.eg |
| Benzaldehyde | Acetophenone | BiCl3 | 140°C, 20 min | High | tandfonline.com |
| Aldehydes | Ketones | H5PMo10V2O40/SiO2 | Solvent-free | Excellent | scispace.com |
| Aryl aldehydes | Aryl ketones | p-TSA | 50-60°C | High | researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
Solvent-Based Protocols
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction offers a powerful alternative for the synthesis of chalcones, involving the palladium-catalyzed reaction between an organoboron compound and a halide. researchgate.netresearchgate.net This method is valued for its mild reaction conditions and compatibility with a wide range of functional groups. nih.gov One approach involves the coupling of cinnamoyl chloride with a phenylboronic acid. researchgate.netresearchgate.net Alternatively, benzoyl chloride can be coupled with a phenylvinylboronic acid. researchgate.netresearchgate.net The first use of Suzuki coupling for chalcone synthesis was reported in 2003. researchgate.net
The reaction typically employs a palladium catalyst such as Pd(PPh3)4. nih.govnih.gov These reactions allow for the construction of the chalcone skeleton with high regioselectivity. nih.gov
Heck Coupling Methodologies
The Heck coupling reaction provides another palladium-catalyzed route to chalcones. ekb.eg This reaction typically involves the coupling of an aryl iodide or triflate with an unsaturated ketone. researchgate.nettandfonline.com For instance, a 2-hydroxychalcone (B1664081) can be synthesized via the Heck coupling of an aryl vinyl ketone with an aryl iodide. tandfonline.com A carbonylative Heck reaction has also been developed, where aryl or alkenyl triflates react with carbon monoxide and aromatic olefins in the presence of a palladium catalyst to form chalcones. researchgate.netcapes.gov.brthieme-connect.com This method is significant as it bridges a gap between other carbonylative coupling reactions. thieme-connect.com
Sonogashira Coupling Applications
The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, has been adapted for chalcone synthesis. ekb.eg A notable variation is the coupling-isomerization reaction, where an electron-deficient (hetero)aryl halide reacts with a propargyl alcohol. researchgate.netnih.gov This domino reaction proceeds through a Pd/Cu-catalyzed alkynylation followed by an amine-base-catalyzed isomerization of the resulting propargyl alcohol into an α,β-unsaturated ketone (chalcone). nih.gov This method can be accelerated using microwave irradiation. researchgate.net A one-pot, two-step approach has also been developed, combining a carbonylative Sonogashira coupling to form an ynone intermediate, followed by selective hydrogenation to the E-chalcone. rsc.org
Advanced and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the use of enabling technologies to improve reaction conditions, yields, and environmental impact. The synthesis of chalcones has benefited greatly from these advancements, moving beyond traditional Claisen-Schmidt condensation methods that often require prolonged reaction times and harsh conditions. Current time information in Powiat rzeszowski, PL.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of chalcone derivatives. This technique utilizes microwave radiation to heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times from hours to mere minutes. Current time information in Powiat rzeszowski, PL.ekb.eg The key advantages of microwave irradiation include increased reaction rates, higher product yields, and often cleaner reactions with fewer side products compared to conventional heating methods. photos.or.kr
The Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, is particularly amenable to microwave assistance. For instance, the reaction of substituted acetophenones with various aromatic aldehydes in the presence of a base catalyst can be completed in a fraction of the time required by conventional heating. ekb.eg Studies have reported the synthesis of novel chalcones from precursors like 3-acetyl-2,5-dimethylthiophene (B1297827) and active aldehydes in dry ethanol with a catalytic amount of sodium hydroxide, achieving yields of 80% to 90% within 30–50 seconds of microwave irradiation. ekb.eg This efficiency not only accelerates the discovery process but also aligns with the principles of green chemistry by reducing energy consumption. Current time information in Powiat rzeszowski, PL.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (up to 24 hours) Current time information in Powiat rzeszowski, PL.nih.gov | Seconds to a few minutes ekb.egnih.gov |
| Energy Consumption | High | Low |
| Product Yield | Often lower due to side reactions Current time information in Powiat rzeszowski, PL. | Generally higher Current time information in Powiat rzeszowski, PL.photos.or.kr |
| Solvent Usage | Often requires solvents Current time information in Powiat rzeszowski, PL. | Can be performed with minimal or no solvent Current time information in Powiat rzeszowski, PL. |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, provides another green alternative for the synthesis of chalcones. This method employs ultrasonic waves to create acoustic cavitation in the reaction medium—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. rasayanjournal.co.inresearchgate.net
The application of ultrasound to the Claisen-Schmidt condensation for synthesizing chalcone derivatives has demonstrated several benefits over traditional methods. These include shorter reaction times, reduced energy consumption, a simpler experimental setup, and higher yields. chemrxiv.orgfrontiersin.org For example, the synthesis of 4-chloro-4'-methyl chalcone, 4-methoxy-4'-methyl chalcone, and 4-methyl-4'-methyl chalcone via ultrasound irradiation proved more effective than conventional stirring methods. chemrxiv.org Similarly, novel 5-bromo-thiophene containing chalcone derivatives have been synthesized in good yields under mild conditions using ultrasound in the presence of a lithium hydroxide monohydrate catalyst. strategian.com The use of heterogeneous catalysts like pulverized potassium hydroxide or basic alumina (B75360) under ultrasonic conditions has also been shown to be productive. researchgate.net
| Feature | Conventional Method | Ultrasound-Assisted Synthesis |
| Reaction Time | Prolonged frontiersin.org | Significantly shorter chemrxiv.orgstrategian.com |
| Yield | Variable, often lower | Higher rasayanjournal.co.inchemrxiv.org |
| Conditions | Often requires heating | Typically at room temperature nih.gov |
| Energy Input | High | Low chemrxiv.org |
Photochemical Synthesis Pathways
Photochemical methods offer unique pathways for the synthesis and transformation of chalcones, utilizing light energy to drive chemical reactions. One notable method for the synthesis of specific chalcone derivatives is the Photo-Fries rearrangement. ekb.egiiste.orgrsc.orgnih.gov This reaction involves the photochemical rearrangement of phenyl cinnamates to produce 2-hydroxy substituted chalcones. ekb.eg The reaction is typically carried out under a nitrogen atmosphere in a solvent like benzene. ekb.eg
While much of the research in the photochemistry of chalcones focuses on their transformations, such as photoisomerization from trans to cis isomers or [2+2] photocycloadditions upon UV irradiation, these processes highlight the reactivity of the chalcone scaffold under photochemical conditions. nih.govstrategian.comacs.orgderpharmachemica.com For instance, the irradiation of chalcones with UV light can lead to the formation of cyclobutane (B1203170) derivatives. acs.org The development of photocatalytic systems, including the use of visible light and photocatalysts like copper complexes or carbon nitride, is expanding the scope of these transformations, allowing for reductive cyclodimerizations and other complex reactions. acs.orgscielo.org.mx These photochemical pathways provide access to novel molecular architectures that may not be readily achievable through thermal methods.
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, is a modern technique where a chemical reaction is performed in a continuously flowing stream within a reactor. This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. pnas.orgresearchgate.net
The synthesis of chalcone derivatives has been successfully adapted to flow chemistry systems. For example, flow chemistry has been utilized for the highly controlled partial deuteration of 1,3-diphenylalkynones to produce deuterium-labeled chalcones, which are of interest for their potential to have improved metabolic properties. pnas.org This continuous process, combined with on-demand electrolytic D2 gas generation, effectively suppresses undesired over-reactions. pnas.org Furthermore, the synthesis of heterocyclic chalcone analogues, such as 1,2,3-triazole-furan hybrid chalcones, has been performed in a flow reactor, resulting in a significant reduction in reaction time and an improvement in yield compared to batch synthesis. derpharmachemica.com The scalability and automation potential of flow chemistry make it a highly attractive method for the large-scale production of chalcone derivatives. pnas.org
Derivatization and Functionalization Strategies for Structural Diversity
The versatility of the chalcone scaffold allows for extensive derivatization, enabling the creation of large libraries of analogues with diverse biological activities. By introducing various functional groups and structural motifs, the physicochemical and pharmacological properties of the parent chalcone can be fine-tuned.
Introduction of Heterocyclic Moieties
A particularly fruitful strategy for expanding the structural diversity and biological activity of chalcones is the introduction of heterocyclic rings. iiste.org Heterocyclic chalcone analogues, where one or both of the aryl rings are replaced by a heterocycle, often exhibit enhanced or novel pharmacological properties. iiste.org
These analogues are typically synthesized via the Claisen-Schmidt condensation, reacting a heteroaryl methyl ketone with a substituted benzaldehyde, or vice-versa. iiste.org A wide range of heterocyclic moieties have been incorporated, including:
Nitrogen-containing heterocycles: Pyridine, quinoline, pyrimidine (B1678525), pyrazole (B372694), and indole. iiste.orgderpharmachemica.com
Oxygen-containing heterocycles: Furan. iiste.orgderpharmachemica.com
Sulfur-containing heterocycles: Thiophene (B33073). ekb.egiiste.orgrsc.org
For example, a series of heterocyclic chalcone analogues containing pyridine, furan, and thiophene rings have been synthesized and shown to possess significant antibacterial activity. iiste.org Similarly, novel chalcones derived from 2-acetyl-5-chlorothiophene (B429048) have been prepared. rsc.org The synthesis of these compounds often follows established condensation protocols, sometimes enhanced by microwave irradiation or other green chemistry techniques to improve efficiency. ekb.egderpharmachemica.com The resulting heterocyclic chalcones serve not only as bioactive molecules themselves but also as versatile intermediates for the synthesis of more complex heterocyclic systems like pyrimidines and benzodiazepines.
| Heteroaryl Methyl Ketone | Substituted Benzaldehyde | Resulting Heterocyclic Chalcone Analogue |
| Pyridine-2-yl methyl ketone | Various benzaldehydes | Pyridinyl-chalcones iiste.org |
| Furan-2-yl methyl ketone | Various benzaldehydes | Furanyl-chalcones iiste.org |
| Thiophene-2-yl methyl ketone | Various benzaldehydes | Thiophenyl-chalcones iiste.org |
| 2-Acetyl-5-chlorothiophene | Various benzaldehydes | Chloro-thiophenyl-chalcones rsc.org |
Modifications of A-Ring Substituents
The A-ring of the chalcone scaffold, the phenyl ring attached to the carbonyl group, can be modified to influence the compound's properties. nih.gov The introduction of various substituents on this ring is a key strategy in medicinal chemistry. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the biological activity of the resulting chalcone derivatives. bohrium.com
For instance, the presence of a hydroxyl group at the 2'-position of the A-ring is a common feature in many biologically active chalcones. mdpi.com This hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can affect the molecule's conformation and reactivity. mdpi.com The substitution pattern on the A-ring plays a crucial role in modulating properties such as anti-inflammatory activity. mdpi.com Studies have shown that the position of a primary amino group on the A-ring can influence its anti-inflammatory potential, with the ortho position often showing greater activity than the meta or para positions. mdpi.com
Furthermore, the introduction of sulfonamide groups at the ortho, meta, or para positions of the A-ring has been shown to enhance the inhibitory effects against certain enzymes compared to their aminochalcone precursors. nih.gov The synthesis of these modified chalcones is often achieved through the Claisen-Schmidt condensation of the appropriately substituted acetophenone with a benzaldehyde derivative. mdpi.com
| A-Ring Substituent | Observed Effect on Activity | Reference |
| 2'-hydroxyl | Often enhances biological activity. | mdpi.com |
| Primary amino (ortho) | Superior anti-inflammatory activity compared to meta and para. | mdpi.com |
| Sulfonamide | Increased inhibitory effect against α-glucosidase. | nih.gov |
| Electron-donating groups | Can enhance AChE inhibitory activity. | bohrium.com |
| Electron-withdrawing groups | May decrease AChE inhibitory activity. | bohrium.com |
Modifications of B-Ring Substituents
The B-ring, the phenyl ring not attached to the carbonyl group, is another critical site for synthetic modification. nih.gov The type and position of substituents on the B-ring can dramatically alter the biological profile of the chalcone derivative. scialert.net
Research has indicated that the presence of electron-donating substituents on the B-ring can affect antiparasitic activity. researchgate.net For example, methoxy (B1213986), butoxy, or dimethylamine (B145610) groups, which increase electron density, have been studied for their impact on various biological activities. scispace.com Conversely, hydrophobic groups like halogens (e.g., chloro, bromo, fluoro), nitro, and cyano groups on the B-ring are often considered for enhancing certain biological activities. scialert.netacgpubs.org
The position of the substituent on the B-ring is also a determining factor. The para position is frequently highlighted as important for activity, though ortho substitutions can also contribute positively. scialert.net For instance, in the context of cholinesterase inhibition, ortho substitution on the B-ring was found to be the most promising for butyrylcholinesterase (BChE) inhibition, while meta and para substitutions led to decreased activity. mdpi.com However, the introduction of a methoxy group at the meta and para positions showed beneficial effects on BChE inhibitory potential. mdpi.com
| B-Ring Substituent | Position | Observed Effect on Activity | Reference |
| Hydrophobic groups (halogens, nitro, cyano) | Para | Often enhances biological activity. | scialert.net |
| Electron-donating groups | Not specified | Can affect antiparasitic activity. | researchgate.net |
| Ortho substitution | Ortho | Most promising for BChE inhibition. | mdpi.com |
| Methoxy | Meta, Para | Beneficial for BChE inhibitory potential. | mdpi.com |
| Fluoro | 2-position | Significantly increased antimicrobial potency. | acgpubs.org |
| Trifluoromethyl | 2-position | Significantly increased antimicrobial potency. | acgpubs.org |
Alterations of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and a key determinant of its reactivity and biological activity. uni-regensburg.de This system acts as a Michael acceptor, allowing it to interact with biological nucleophiles like the sulfhydryl groups of cysteine residues. mdpi.com
Modifications to this enone bridge are a less common but important strategy for creating chalcone analogues. One approach involves the α-substitution of the chalcone. Introducing a substituent at the α-position of the α,β-unsaturated carbonyl unit can modulate the electrophilicity of the system and, consequently, its biological activity. uni-regensburg.de
Another alteration involves the synthesis of α,β-unsaturated ketones that are analogues of chalcones but are prepared through different mechanisms, such as the SRN1 mechanism. This method allows for the creation of a wide variety of chalcone-like structures. mdpi.com The integrity of the conjugated double bond is generally considered crucial for the biological activity of chalcones, as its absence can render the compounds inert. researchgate.net However, minor modifications to this bond have been reported to not significantly affect the activity. scialert.net
Methodologies for Structural Elucidation (Focus on techniques, not specific data)
The characterization and structural elucidation of synthesized chalcone derivatives are essential to confirm their chemical identity. This is typically achieved through a combination of spectroscopic techniques. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of chalcone derivatives. wisdomlib.organalis.com.my Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed.
¹H NMR spectroscopy provides information about the protons in the molecule. nih.gov The characteristic signals for the trans olefinic protons (Hα and Hβ) of the enone system are typically observed as doublets, and their coupling constants (J values) confirm the trans configuration of the double bond. analis.com.myresearchgate.net The chemical shifts and splitting patterns of the aromatic protons help to determine the substitution patterns on both the A and B rings. mdpi.com
¹³C NMR spectroscopy is used to identify all the carbon atoms in the chalcone structure, including the carbonyl carbon and the carbons of the aromatic rings and the enone bridge. analis.com.mymdpi.com
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous structural assignments. researchgate.net Saturation Transfer Difference (STD) NMR can be used to study the interactions between chalcones and biological macromolecules. preprints.org
Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups present in a chalcone molecule. acs.org The IR spectrum of a chalcone provides a unique fingerprint that helps in its identification. scispace.com
A key absorption band in the IR spectrum of a chalcone is the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone, which typically appears in the range of 1630-1700 cm⁻¹. brainly.comjetir.org The exact position of this peak can be influenced by the substituents on the aromatic rings. The presence of both s-cis and s-trans conformers in solution can lead to a splitting of the carbonyl band into a doublet. fabad.org.tr
Other important peaks include the C=C stretching vibration of the alkene in the enone system and the aromatic rings, as well as the C-H stretching and bending vibrations of the aromatic and vinylic protons. nih.govbrainly.com Asymmetric and symmetric stretching vibrations of the aromatic C-H bonds are typically observed in the range of 3010-3120 cm⁻¹. nih.govfabad.org.tr
Mass spectrometry (MS) is a vital technique for determining the molecular weight of synthesized chalcone derivatives and confirming their elemental composition. scialert.netmdpi.com Electrospray ionization (ESI) is a common ionization method used for the analysis of chalcones. nih.gov
The mass spectrum typically shows a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) that corresponds to the molecular weight of the compound. wisdomlib.orgnih.gov This information is crucial for confirming that the desired product has been synthesized. scialert.net
Tandem mass spectrometry (MS/MS or MSⁿ) can be used to obtain structural information through the analysis of fragmentation patterns. Collision-activated dissociation (CAD) of the molecular ion generates characteristic fragment ions resulting from the loss of small neutral molecules (e.g., CO, H₂O) or radicals, which can help in the structural characterization of the chalcone. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the characterization of chalcone derivatives. The electronic absorption spectra of chalcones are defined by the presence of the α,β-unsaturated ketone moiety (enone system), which acts as a chromophore. biointerfaceresearch.com Typically, the UV-Vis spectra of chalcones exhibit two main absorption bands. nih.gov Band I, which is associated with the benzoyl (PhCO) part of the molecule, usually appears in the range of 220–270 nm. Band II, which is more intense, arises from the cinnamoyl (PhCH=CH-CO) system and is observed at higher wavelengths, generally between 340–390 nm. nih.govresearchgate.net
The position and intensity of these absorption bands are sensitive to the nature of substituents on the aromatic rings and the polarity of the solvent used for the measurement. scribd.comnih.gov Electron-donating groups (like -OH, -OCH₃, -N(CH₃)₂) tend to cause a bathochromic shift (a shift to a longer wavelength), particularly for Band II, due to the extension of the conjugated π-electron system. scribd.commdpi.com This effect is often enhanced in polar solvents. These spectral characteristics are valuable for several applications:
Structural Confirmation: UV-Vis spectra serve as a preliminary tool to confirm the formation of the chalcone structure.
Study of Substituent Effects: The technique allows for the systematic study of how different functional groups on the aromatic rings influence the electronic properties of the molecule. scribd.comnih.gov
Solvatochromism Studies: Analyzing the shift in absorption bands in different solvents provides insight into the interaction between the chalcone and solvent molecules. scribd.com
Development of UV-Absorbing Agents: Chalcones' ability to absorb light in the UV region makes them potential candidates for sunscreen agents. biointerfaceresearch.comnih.gov
The absorption maxima for several chalcone derivatives are presented below, illustrating the influence of different substituents.
| Compound/Derivative Name | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-ene-1-one mdpi.com | 366 | |||
| Chalcone Derivative 1 mdpi.com | 21,000 - 56,000 | |||
| Substituted Chalcone Derivative 7 (with NO₂ moiety) biointerfaceresearch.com | Dimethylformamide | 297 | 389 | |
| General Chalcones nih.gov | 220-270 | 340-390 |
The table above is interactive. Specific values for λmax and molar absorptivity can vary significantly based on the exact substituents and solvent conditions.
X-Ray Crystallography for Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For chalcone derivatives, this technique is indispensable for unambiguously establishing their absolute stereochemistry and conformation. mdpi.com
Chalcones can exist as E (trans) or Z (cis) isomers with respect to the C=C double bond of the enone bridge. The E isomer is generally the more thermodynamically stable and is the form predominantly synthesized via methods like the Claisen-Schmidt condensation. mdpi.com Single-crystal X-ray diffraction analysis provides unequivocal proof of the stereochemistry of this double bond. iucr.org
Furthermore, X-ray crystallography reveals detailed information about:
Molecular Conformation: It defines the planarity of the molecule and the dihedral angles between the aromatic rings and the enone bridge. iucr.org
Bond Lengths and Angles: Precise measurements of bond lengths and angles confirm the electronic structure, such as the degree of conjugation.
Intermolecular Interactions: The crystal packing reveals non-covalent interactions like hydrogen bonds (e.g., C-H···O) and π-π stacking, which govern the supramolecular architecture and physical properties of the solid. iucr.orgresearcher.life
This detailed structural information is crucial for understanding structure-activity relationships in medicinal chemistry and for designing materials with specific optical or electronic properties. researchgate.net
Below is a table summarizing crystallographic data for representative chalcone derivatives.
| Compound Name | Formula | Crystal System | Space Group | Key Findings |
| (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one iucr.org | C₁₃H₁₀O₂ | Confirmed E conformation; molecules linked by C-H···O hydrogen bonds. | ||
| Chalcone Mannich base derivative 6m rsc.org | Absolute and relative configuration determined. | |||
| (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop-2-en-1-one (4EPC) researchgate.net | Monoclinic | C2/c | Structure characterized for potential use in molecular gas sensors. | |
| 1,2-Diol from Chalcone (Compound 1) scirp.org | Orthorhombic | P2₁2₁2₁ | Relative configuration of chiral centers determined as 1S, 2S. |
The table above is interactive and showcases the type of data obtained from X-ray crystallography studies.
Biological Activity Profiling and Mechanistic Investigations of Chalcone Derivative 1
Antineoplastic Activity Investigations
Chalcone (B49325) derivative 1 has been the subject of investigations into its potential as an anticancer agent. These studies have explored its efficacy against various cancer cell lines and delved into the molecular mechanisms underlying its activity. The presence of the 2'-hydroxy group and the para-methyl group on the phenyl rings are considered important for its anticancer potential. nih.gov
Efficacy in Various Cancer Cell Lines
Chalcone derivative 1 has demonstrated notable cytotoxic effects against human colon carcinoma cells. nih.gov In a study by Pande et al. (2017), this compound, referred to as C1, was evaluated for its in vitro cytotoxicity against the HCT116 human colon cancer cell line. nih.gov The study found that this compound exhibited significant anticancer potential, with an IC50 value of less than 200 µM. nih.gov The 2'-hydroxyl group is thought to play a significant role in the compound's activity, potentially by forming a stabilizing hydrogen bond. nih.gov Furthermore, substitutions at the para position of the B-ring, such as the methyl group in this compound, have been associated with promising anticancer activity. nih.gov
A closely related compound, 2'-hydroxychalcone (B22705), has also shown significant cytotoxicity against breast cancer cell lines MCF-7 and CMT-1211, with IC50 values of 37.74 ± 1.42 μM and 34.26 ± 2.20 μM, respectively. nih.gov
Table 1: Cytotoxic Efficacy of this compound and a Related Analog
| Compound | Cell Line | Activity | Source |
|---|---|---|---|
| This compound (1-(2-Hydroxyphenyl)-3-p-tolyl-propenone) | HCT116 (Human Colon Carcinoma) | IC50 < 200 µM | nih.gov |
| 2'-Hydroxychalcone | MCF-7 (Human Breast Adenocarcinoma) | IC50 = 37.74 ± 1.42 µM | nih.gov |
| 2'-Hydroxychalcone | CMT-1211 (Murine Breast Cancer) | IC50 = 34.26 ± 2.20 µM | nih.gov |
Induction of Apoptosis Pathways
A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in cancer cells. In studies on HCT116 colon cancer cells, treatment with this compound led to a significant increase in the percentage of apoptotic cells. nih.gov Using Acridine orange/Ethidium bromide (AO/EB) staining and Annexin V analysis, researchers observed that the compound induced apoptosis in over 30% of the cells. nih.gov This suggests that this compound can effectively trigger the cellular machinery responsible for dismantling and eliminating cancerous cells. nih.gov
Furthermore, investigations into related 2'-hydroxychalcones have shown that they can induce apoptosis through both p53-dependent and p53-independent mechanisms. mdpi.com The activation of the intrinsic (mitochondrial) pathway is a common feature, often involving the modulation of Bcl-2 family proteins. mdpi.com For instance, a natural 2′,4-dihydroxy-4′,6′-dimethoxy chalcone was found to induce apoptosis in breast cancer cells by activating mitochondrial pro-apoptotic proteins. mdpi.com
Modulation of Cell Cycle Progression
In addition to inducing apoptosis, this compound has been shown to interfere with the cancer cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. Treatment of HCT116 colon cancer cells with this compound resulted in cell cycle arrest at the G2/M phase. nih.gov This blockage prevents the cells from entering mitosis and dividing, thereby halting their proliferation. nih.gov This effect is often associated with an increase in cells with sub-G0/G1 DNA content, which is another indicator of apoptosis. mdpi.com
Other 2'-hydroxychalcone derivatives have also been reported to cause cell cycle arrest at different phases. For example, some chalcones induce a G0/G1 phase arrest in certain cancer cell lines. mdpi.com The ability of these compounds to halt the cell cycle at critical checkpoints underscores their potential as antiproliferative agents. ceu.es
Table 2: Mechanistic Actions of this compound in HCT116 Cells
| Mechanism | Observation | Source |
|---|---|---|
| Apoptosis Induction | >30% apoptotic cells (AO/EB and Annexin V staining) | nih.gov |
| Cell Cycle Modulation | Arrest at G2/M phase | nih.gov |
Anti-Angiogenic Potential in In Vitro Models
While direct studies on the anti-angiogenic potential of this compound are limited, research on closely related compounds suggests that this class of chalcones possesses anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. ceu.es A related compound, 2'-hydroxy-4'-methoxychalcone, has been shown to decrease angiogenesis in both in vitro and in vivo models. core.ac.uk This inhibition of new blood vessel formation is a promising therapeutic strategy for cancer treatment. Chalcones are thought to exert their anti-angiogenic effects by interfering with key signaling pathways involved in endothelial cell proliferation and migration. ceu.es
Inhibition of Metastasis and Invasion
The ability of cancer cells to metastasize and invade surrounding tissues is a major cause of cancer-related mortality. core.ac.uk Research on 2'-hydroxychalcone has demonstrated its ability to inhibit the migration and invasion of breast cancer cells in vitro. nih.gov This effect is often linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell motility. nih.gov For example, 2-hydroxy-3,4-naphthochalcone was found to prevent tumor cell invasion by downregulating NF-κB-mediated MMP-9 gene expression. nih.gov The inhibition of these invasive processes is a critical aspect of a comprehensive anticancer strategy. ceu.es
Reversal of Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cancer cell. While direct evidence for this compound in reversing MDR is not yet established, other chalcone derivatives have shown promise in this area. For instance, some synthetic chalcones have been designed as P-gp inhibitors and have demonstrated the ability to reverse doxorubicin (B1662922) resistance in cancer cells. These compounds work by increasing the intracellular accumulation of the anticancer drug and inhibiting the expression of the P-gp transporter at both the mRNA and protein levels.
Anti-Inflammatory Potential Research
Chalcone derivatives have demonstrated notable anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory mediators and the modulation of key signaling pathways. nih.govnih.govsci-hub.seencyclopedia.pub
Inhibition of Inflammatory Mediators (e.g., NO, Prostaglandins, Cytokines)
This compound has been shown to suppress the production of several key inflammatory mediators. Research indicates that chalcone derivatives can significantly inhibit the production of nitric oxide (NO), a signaling molecule involved in inflammation. nih.govsci-hub.sebiomolther.org This suppression is often linked to the inhibition of inducible nitric oxide synthase (iNOS) expression. nih.govencyclopedia.pub For instance, the chalcone derivative known as trans-1,3-diphenyl-2,3-epoxypropane-1-one (DPEP) has been documented to reduce NO production in RAW 264.7 macrophages by inhibiting iNOS expression. nih.gov
Furthermore, chalcones can inhibit the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key players in the inflammatory response. nih.govnih.govsci-hub.se This is often achieved through the inhibition of cyclooxygenase-2 (COX-2) expression. nih.govbiomolther.org The derivative DPEP, for example, has been shown to decrease PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov
The anti-inflammatory potential of chalcones also extends to the inhibition of pro-inflammatory cytokines. nih.govnih.gov Studies have reported that chalcone derivatives can suppress the secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govbiomolther.orgdovepress.com For example, a chalcone derivative was found to suppress LPS-induced TNF-α secretion in a dose-dependent manner in RAW 264.7 macrophages. nih.gov Similarly, DPEP has been shown to reduce the production of TNF-α, IL-1β, and IL-6. nih.gov Another chalcone derivative, TI-I-175, was found to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine in recruiting immune cells, in LPS-stimulated macrophages. biomolther.org
Modulation of Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of this compound are closely linked to its ability to modulate critical intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govencyclopedia.pubbiomolther.org The NF-κB pathway is a crucial regulator of genes involved in inflammation and immune responses. encyclopedia.pubresearchgate.net Several chalcone derivatives have been shown to inhibit the activation of NF-κB. nih.govbiomolther.org For example, the chalcone derivative DPEP exerts its anti-inflammatory effects by blocking NF-κB activation. nih.gov However, some studies suggest that not all chalcones mediate their effects through NF-κB, as seen with the derivative TI-I-174, which was found to not significantly affect NF-κB transcriptional activity. biomolther.org
The MAPK signaling pathway, which includes kinases like JNK, ERK1/2, and p38, is also a key target for the anti-inflammatory action of chalcones. nih.govbiomolther.org The derivative DPEP has been shown to inhibit the phosphorylation of MAPKs. nih.gov In contrast, the chalcone derivative TI-I-174 was found to suppress the activation of JNK, an upstream signaling molecule for AP-1, while not affecting NF-κB activity. biomolther.org Another derivative, TI-I-175, was shown to suppress LPS-induced MCP-1 gene expression by modulating AP-1 activation, which is regulated by the PI3K/Akt signaling pathway, rather than the NF-κB pathway. biomolther.org
Enzyme Inhibition Studies (e.g., COX, LOX)
This compound has been investigated for its ability to directly inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov Chalcone derivatives have shown inhibitory activity against both COX-1 and COX-2 enzymes. sci-hub.senih.govdovepress.com Some derivatives exhibit a degree of selectivity towards COX-2, which is the inducible isoform primarily involved in inflammation. nih.govdovepress.com For instance, a study on a series of chalcone analogs revealed that they were more effective at inhibiting COX-2 than COX-1. nih.govdovepress.com The chalcone derivative (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) was identified as a potent dual COX-2/5-LOX inhibitor. eco-vector.comrjeid.com
Lipoxygenases (LOX) are another class of enzymes targeted by chalcone derivatives. nih.govnih.gov These enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov A screening of a natural product library identified two prenyl chalcones as potent inhibitors of LOX-1. nih.gov Specifically, (E)-2-O-farnesyl chalcone was found to be a competitive inhibitor of LOX-1. nih.gov
Table 1: Inhibitory Activity of Chalcone Derivatives on Inflammatory Enzymes
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Chalcone Derivative 3c | COX-1 | 14.65 | nih.govdovepress.com |
| Chalcone Derivative 4a | COX-2 | 4.78 | nih.gov |
| (E)-2-O-farnesyl chalcone | LOX-1 | 5.7 | nih.govresearchgate.net |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 | 0.092 | eco-vector.comrjeid.com |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX | 0.136 | eco-vector.comrjeid.com |
| 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5-trimethoxychalcone | COX-1 | 87.5 | sci-hub.se |
| 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5-trimethoxychalcone | COX-2 | 87.0 | sci-hub.se |
Antimicrobial Efficacy Assessments
Chalcone derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new antibacterial agents. nih.govsci-hub.semdpi.combio-conferences.org
Antibacterial Activity against Gram-Positive Pathogens
This compound has shown notable efficacy against various Gram-positive bacteria. bio-conferences.orgderpharmachemica.com Studies have reported significant inhibitory activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. bio-conferences.orggsconlinepress.com For instance, a series of synthesized chalcones demonstrated good antibacterial activity against Staphylococcus aureus and Bacillus cereus. bio-conferences.orgbio-conferences.org The addition of hydroxyl and fluoro groups to the chalcone structure was found to enhance the inhibitory activity against these Gram-positive bacteria. bio-conferences.orgbio-conferences.org
One study found that the chalcone derivative (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one exhibited excellent activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. gsconlinepress.com Another study on indole-based chalcone derivatives found that one compound showed good inhibition against Staphylococcus aureus. derpharmachemica.com Ferrocenyl chalcones have also been shown to be effective against drug-resistant S. aureus, including MRSA, with MIC values ranging from 0.008 to 0.063 mg/ml. nih.gov
Antibacterial Activity against Gram-Negative Pathogens
The antibacterial activity of this compound also extends to Gram-negative bacteria. bio-conferences.orgderpharmachemica.com Research has shown that chalcone derivatives can inhibit the growth of Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa. bio-conferences.orggsconlinepress.com In one study, certain chalcone derivatives displayed greater activity against E. coli compared to the parent chalcone compound. bio-conferences.org
The derivative (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one showed activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 250 µg/mL and 125 µg/mL, respectively. gsconlinepress.com An indole-based chalcone derivative also demonstrated good inhibitory activity against Klebsiella pneumoniae. derpharmachemica.com However, some studies have noted that certain chalcone derivatives exhibit weaker activity against Gram-negative bacteria compared to Gram-positive strains. mdpi.com For example, while some chalcone-derived 1,4-dihydropyridines showed moderate activity, no significant activity was observed against Gram-negative bacteria in that particular study. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives against Bacterial Pathogens
| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | Escherichia coli | 250 | gsconlinepress.com |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | Pseudomonas aeruginosa | 125 | gsconlinepress.com |
| Indole-based chalcone derivative | Staphylococcus aureus | 16 (Zone of Inhibition in mm) | Klebsiella pneumoniae | 25 (Zone of Inhibition in mm) | derpharmachemica.com |
Antifungal Activity Studies
Chalcone derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. Research indicates that the core chalcone structure is a viable scaffold for developing new antifungal agents, particularly in light of growing resistance to existing drugs. who.int
Studies have shown activity against species such as Aspergillus niger, Candida albicans, and the dermatophyte Microsporum gypseum. who.int For instance, certain synthesized chalcones, including a 4-chloro derivative and an unsubstituted derivative, exhibited antifungal activity superior to the standard drug ketoconazole (B1673606) against M. gypseum. mdpi.com Other research has identified chalcone derivatives effective against Trychophyton rubrum with Minimum Inhibitory Concentration (MIC) values as low as 0.015 µg/mL. bohrium.com Further investigations into chalcones containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety revealed potent activity against Phytophthora capsici. pensoft.net One such derivative, designated H4, showed a median effect concentration (EC₅₀) of 5.2 μg/mL, significantly more potent than the control drugs Azoxystrobin and Fluopyram. pensoft.net The mechanism for H4 was found to involve targeting the cell membrane and inhibiting mitochondrial succinate (B1194679) dehydrogenase (SDH) activity. pensoft.net
Table 1: Antifungal Activity of Representative Chalcone Derivatives
| Fungal Species | Chalcone Derivative | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| Trichophyton rubrum FF5 | Chalcone 14 | 16-32 µg/mL | nih.gov |
| Trichophyton rubrum | p-aminochalcone derivatives | 0.015–1.25 µg/mL | bohrium.com |
| Candida albicans | (E)-3-(4-(dimethylamino) phenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl) prop-2-en-1-one | 16 to 128 µg/mL | arabjchem.org |
| Phytophthora capsici | Derivative H4 (with 1,2,3,4-tetrahydroquinoline) | 5.2 µg/mL | pensoft.net |
| Microsporum gypseum | 4-chloro chalcone derivative | Superior to Ketoconazole | mdpi.com |
Antiviral Activity Investigations (e.g., against TMV)
The antiviral potential of chalcone derivatives has been extensively studied, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.gov These compounds have shown efficacy in curative, protective, and inactivation assays, often surpassing the performance of commercial antiviral agents like Ribavirin and Ningnanmycin. arabjchem.orgnih.govgsconlinepress.com
For example, a series of chalcone derivatives containing a phenoxypyridine moiety were synthesized, with compound L4 displaying a curative activity (EC₅₀) of 90.7 μg/mL against TMV, which was superior to that of Ningnanmycin (148.3 μg/mL). arabjchem.org Similarly, another study on chalcones with a 4-thioquinazoline moiety found that compound M6 had a protective EC₅₀ value of 138.1 μg/mL, significantly better than Ribavirin (436.0 μg/mL). nih.gov Mechanistic studies, including microscale thermophoresis and molecular docking, suggest that these chalcone derivatives can bind with high affinity to the TMV coat protein (TMV-CP), thereby inhibiting the virus's integrity and infective ability. arabjchem.orgnih.gov For instance, transmission electron microscopy revealed that compound 5d, a chalcone derivative with a purine (B94841) moiety, could disrupt the integrity of TMV particles. nih.gov
Table 2: Antiviral Activity of Representative Chalcone Derivatives against TMV
| Chalcone Derivative | Activity Type | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound 5d (purine derivative) | Inactivation | 65.8 | nih.gov |
| Compound M2 (4-thioquinazoline derivative) | Protection | 156.4 | nih.gov |
| Compound M6 (4-thioquinazoline derivative) | Protection | 138.1 | nih.gov |
| Compound L4 (phenoxypyridine derivative) | Curative | 90.7 | arabjchem.org |
| Compound N2 (indanone derivative) | Curative | 70.7 | frontiersin.org |
| Compound N2 (indanone derivative) | Protection | 60.8 | frontiersin.org |
| Compound Z15 (benzoxazole derivative) | Curative | 101.97 | gsconlinepress.com |
| Compound Z16 (benzoxazole derivative) | Protection | 104.05 | gsconlinepress.com |
Anti-Parasitic Activity Assessments (e.g., Antimalarial, Antileishmanial)
Chalcones are recognized as privileged structures for the development of anti-parasitic agents, with significant research focused on their efficacy against malaria and leishmaniasis. nih.govresearchgate.net
Antimalarial Activity: this compound has been specifically evaluated for its anti-parasitic effects in an experimental mouse model of cerebral malaria. In this study, treatment with this compound led to a significant reduction in parasitemia. On the 7th day post-infection, the derivative 1 group showed a significant (p < 0.001) decrease in parasitemia levels. By the 10th day post-infection, the parasitemia level in the derivative 1 treated group was 9.22 ± 0.1, a substantial reduction compared to the infected control group. Furthermore, rosette formation was observed in the group treated with derivative 1.
Broader studies on other chalcone derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC₅₀ values in the nanomolar to low micromolar range. nih.govmdpi.com For instance, 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one (B1254499) had an IC₅₀ value of 200 nM against both W2 and D6 strains of P. falciparum. mdpi.com Another study identified Chalcone A [1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one] as having high activity, with IC₅₀ values of 0.48 and 0.31 μg/mL against the 3D7 and FCR3 strains, respectively. who.int
Antileishmanial Activity: Chalcones have also emerged as promising leads for antileishmanial drugs. jmchemsci.com Derivatives have shown activity against various Leishmania species, including L. infantum, L. amazonensis, L. major, and L. donovani. researchgate.netjmchemsci.commdpi.com For example, a series of chalcones were tested against L. infantum, with compound LC32 showing the highest activity against promastigotes (IC₅₀ of 74.1 ± 10.9 μM), while compound LC39 was most effective against intracellular amastigotes (IC₅₀ of 42.3 ± 17.1 μM) and showed high selectivity for the parasite over host cells. nih.govjmchemsci.com Another compound, ((E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one) (4f), was identified as a promising candidate against L. amazonensis with an IC₅₀ of 3.3 ± 0.34 μM against promastigotes. nih.gov The mechanism of action for some oxygenated chalcones is believed to involve interference with the parasite's mitochondrial function. nih.gov
Table 3: Anti-parasitic Activity of this compound and Representative Analogues
| Parasite | Chalcone Derivative | Activity (IC₅₀/Effect) | Reference |
|---|---|---|---|
| Plasmodium (Cerebral Malaria Model) | This compound | Significant (p < 0.001) parasitemia reduction | |
| P. falciparum (W2, D6 strains) | 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | 0.2 µM | mdpi.com |
| P. falciparum (FCR3 strain) | Chalcone A [1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one] | 0.31 µg/mL | who.int |
| L. infantum (promastigotes) | LC32 | 74.1 µM | nih.govjmchemsci.com |
| L. infantum (amastigotes) | LC39 | 42.3 µM | nih.govjmchemsci.com |
| L. amazonensis (promastigotes) | Compound 4f | 3.3 µM | nih.gov |
| Toxoplasma gondii | Chalcone | 142.9 µg/mL | |
| Trypanosoma brucei brucei | Compound 10e | 4.09 µM | pcbiochemres.com |
Biofilm Formation Inhibition
Bacterial biofilm formation is a significant factor in virulence and antibiotic resistance. Chalcone derivatives have been investigated as agents capable of inhibiting this process. Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that subinhibitory concentrations of certain chalcones can reduce glycocalyx production, biofilm formation, and adherence to human fibronectin. umsha.ac.ir
One study found that 1,3-Bis-(2-hydroxy-phenyl)-propenone was particularly effective at inhibiting biofilm formation in a dose-dependent manner. umsha.ac.ir Another investigation revealed that a specific chalcone inhibited MRSA biofilm formation at a concentration of 20 µg/ml (Minimum Biofilm Inhibitory Concentration - MBIC). dergipark.org.tr Further research on chalcone derivatives containing imine moieties showed that compound 4 could reduce biofilm formation by S. aureus by 66%. mdpi.com In silico studies also suggest that chalcone derivatives can act as inhibitors of the Sortase A (SrtA) enzyme in Streptococcus mutans, which is crucial for biofilm formation and dental caries. rsdjournal.org
Table 4: Biofilm Inhibition by Representative Chalcone Derivatives
| Bacterial Strain | Chalcone Derivative | Inhibitory Effect | Reference |
|---|---|---|---|
| MRSA | 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH chalcone) | Effective at 6.25 µg/mL | umsha.ac.ir |
| S. aureus 272123 | Compound 14 | 87% inhibition | nih.gov |
| MRSA | Chalcone | MBIC of 20 µg/mL | dergipark.org.tr |
| S. aureus | Compound 4 (imine derivative) | 66% inhibition | mdpi.com |
| S. mutans | Chalcone | IC₅₀ of 28.41 µM (against SrtA enzyme) | rsdjournal.org |
Antioxidant Properties Evaluation
Chalcones are well-regarded for their antioxidant properties, which are often linked to the presence of phenolic hydroxyl groups in their structure. pensoft.netnih.gov These properties are critical as an overproduction of reactive oxygen species (ROS) can lead to various disease states.
Radical Scavenging Assays
The antioxidant capacity of chalcone derivatives is frequently evaluated using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)), and hydrogen peroxide scavenging tests. pensoft.netresearchgate.net
Numerous studies have quantified the radical scavenging potential of various chalcone derivatives, reporting their efficacy in terms of IC₅₀ values (the concentration required to scavenge 50% of the radicals). For example, in one study, a series of monosubstituted chalcones showed IC₅₀ values ranging from 25-95 µg/ml across four different assays. pensoft.net A 2'-hydroxychalcone (4b) consistently showed the lowest IC₅₀ values, indicating strong activity. pensoft.net Another investigation found that (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone 3) had a very good antioxidant activity with an IC₅₀ value of 3.39 µg/mL in a DPPH assay, which was close to that of the ascorbic acid standard. researchgate.net The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a crucial role in the radical scavenging ability of these compounds. ingentaconnect.com
Table 5: Radical Scavenging Activity (IC₅₀) of Representative Chalcone Derivatives
| Assay | Chalcone Derivative | IC₅₀ Value | Reference |
|---|---|---|---|
| DPPH | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone 3) | 3.39 µg/mL | researchgate.net |
| DPPH | (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one (Chalcone 1) | 8.22 µg/mL | researchgate.net |
| DPPH | Guaiacyl-substituted derivative 4c | 39 µM | ingentaconnect.com |
| DPPH | Thiophenyl derivative 4d (with -OH) | 18.32 µM | ingentaconnect.com |
| ABTS | Thiophenyl derivative 4d (with -OH) | 13.12 µM | ingentaconnect.com |
| Nitric Oxide Scavenging | 2'-hydroxychalcone (4b) | < 67 µg/mL | pensoft.net |
| Hydrogen Peroxide Scavenging | 2'-hydroxychalcone (4b) | < 67 µg/mL | pensoft.net |
| DPPH | Cinnamaldehyde-based derivative 3e | Effective, lowest IC₅₀ in series | nih.gov |
Inhibition of Lipid Peroxidation
In addition to scavenging free radicals, chalcones can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. researchgate.net This activity is often assessed by measuring the reduction of thiobarbituric acid reactive substances (TBARS).
A study investigating a series of chalcones for their ability to reduce Fe²⁺/EDTA-induced lipid peroxidation in rat tissues found significant protective effects. researchgate.net One compound, Chalcone E, was particularly potent, reducing lipid peroxidation in brain, liver, and kidney tissues with IC₅₀ values of 49.15 µM, 13.91 µM, and 18.42 µM, respectively. researchgate.net The maximum inhibition achieved with Chalcone E was substantial, reaching 73.05% for the brain, 81.42% for the liver, and 87.23% for the kidney. researchgate.net Another investigation identified two chalcone derivatives, 1d and 1e, that exhibited potent inhibition of lipid peroxidation with IC₅₀ values of 3.1 µg/ml and 2.47 µg/ml, respectively. These findings suggest that chalcones can effectively protect biological membranes from oxidative damage.
Table 6: Inhibition of Lipid Peroxidation by Representative Chalcone Derivatives
| Chalcone Derivative | Tissue/Assay | Activity (IC₅₀ / % Inhibition) | Reference |
|---|---|---|---|
| Chalcone E | Liver | 13.91 µM | researchgate.net |
| Chalcone E | Kidney | 18.42 µM | researchgate.net |
| Chalcone E | Brain | 49.15 µM | researchgate.net |
| Chalcone E | Kidney | 87.23% (Max Inhibition) | researchgate.net |
| Compound 1e | Inhibition of LPO | 2.47 µg/mL | |
| Compound 1d | Inhibition of LPO | 3.1 µg/mL | |
| Compound 7 (prenylated) | Fe²⁺-induced LPO | 2.931 µg/mL | |
| Compound 4a | AAPH anti-lipid peroxidation | 98% Inhibition |
Modulation of Endogenous Antioxidant Systems
Chalcone derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress, a key factor in various chronic diseases. nih.govmdpi.com Their antioxidant capacity stems from their ability to neutralize free radicals. mdpi.com Studies have shown that specific chalcone derivatives can up-regulate antioxidant genes through pathways like the Keap1/Nrf2/ARE system in cellular models. sci-hub.se
In various studies, chalcone derivatives have demonstrated significant antioxidant activity. For instance, isoxazole-containing chalcones have shown potent free radical scavenging abilities. nih.gov Specifically, a chalcone derivative with three methoxy groups exhibited antioxidant activity comparable to the standard, gallic acid. nih.gov The introduction of electron-donating groups, such as methoxy groups, on the phenyl ring has been found to improve the antioxidant activity of these compounds. nih.gov Furthermore, some chalcone derivatives have been shown to improve oxidative stress parameters in preclinical models. interesjournals.org
Neurological Activity Investigations
Chalcones and their derivatives have garnered attention for their potential in addressing neurological disorders, including neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of key enzymes and the modulation of signaling pathways involved in neuronal survival. acs.orgnih.gov
In cellular models, chalcone derivatives have demonstrated significant neuroprotective effects. researchgate.netmdpi.comnih.gov They have been shown to protect neuronal cells from damage induced by toxins and oxidative stress. acs.orgsci-hub.se For example, some derivatives have protected mouse hippocampal neuronal cell lines against glutamate-induced cell death. acs.org The mechanisms underlying these effects involve the inhibition of oxidative stress, modulation of apoptotic pathways, and activation of protective signaling pathways. acs.org
One study found that a synthetic halogen-containing chalcone derivative exerted neuroprotective effects in SH-SY5Y cells by enhancing neurotrophic signals, antioxidant defense, and anti-apoptotic pathways. nih.gov Another study showed that chalcone-triazole hybrids protect neurons against oxidative damage mediated by H2O2 through the SIRT1/2/3-FOXO3a signaling pathway. sci-hub.se Furthermore, chalcone derivatives have been found to reduce the production of reactive oxygen species (ROS) and the activation of p53 and caspase III, which are involved in neuronal apoptosis. sid.ir
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. bohrium.comsigmaaldrich.com Chalcone derivatives have emerged as a promising class of cholinesterase inhibitors. mdpi.combohrium.com The inhibitory activity of these derivatives is influenced by the substitution pattern on their aromatic rings. tandfonline.commdpi.com
Several studies have synthesized and evaluated chalcone derivatives for their AChE and BChE inhibitory potential. mdpi.comnih.govnih.gov For instance, a series of fluoro-chalcone-substituted amino alkyl derivatives showed that the position of the fluorine atom and the nature of the amino alkyl groups markedly influenced their inhibitory activity and selectivity. mdpi.com Some derivatives have demonstrated potent and selective inhibition of AChE over BChE. mdpi.comnih.gov Kinetic studies have revealed that these compounds can act as mixed-type inhibitors of AChE. nih.gov
Interactive Table: Acetylcholinesterase and Butyrylcholinesterase Inhibition by Chalcone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity (BChE/AChE) | Reference |
|---|---|---|---|---|---|
| Compound 2 | AChE | 0.07 | - | - | mdpi.com |
| Compound 3 | BChE | 6.39 | - | - | mdpi.com |
| Compound 12 | AChE | 0.21 | - | 65.0 | mdpi.com |
| Compound 4a | AChE | 4.68 | Mixed | 4.35 | nih.gov |
| Compound 6c | AChE | 0.85 | Mixed | 35.79 | nih.gov |
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic target for neurodegenerative diseases and depression. nih.govresearchgate.net Chalcone derivatives have been identified as potent and selective inhibitors of MAO, particularly MAO-B. nih.govmdpi.comresearchgate.net
Numerous studies have reported on the synthesis and evaluation of chalcone derivatives as MAO inhibitors. nih.govmdpi.comacs.orgbohrium.com For example, chalcone-thioethers have been shown to be potent and selective MAO-B inhibitors, with some compounds exhibiting greater potency than the reference drug lazabemide. mdpi.com Kinetic studies have demonstrated that these inhibitions can be reversible and competitive. mdpi.comacs.org The selectivity for MAO-B over MAO-A is a desirable characteristic for the treatment of neurodegenerative diseases. acs.org
Interactive Table: Monoamine Oxidase B (MAO-B) Inhibition by Chalcone Derivatives
| Compound | IC50 (µM) for MAO-B | Ki (µM) | Inhibition Type | Selectivity Index (SI) for MAO-B | Reference |
|---|---|---|---|---|---|
| TM8 | 0.010 | 0.0031 | Competitive, Reversible | 4860 | mdpi.com |
| TM1 | 0.017 | 0.011 | Competitive, Reversible | >2352 | mdpi.com |
| Compound 13 | - | 0.005 | Competitive, Reversible | >4000 | acs.org |
| BCH2 | 0.80 | 0.25 | Competitive, Reversible | 44.11 | bohrium.com |
| Compound 2 | 0.029 | 0.0066 | Competitive, Reversible | 113.1 | nih.gov |
Chalcone derivatives have also been investigated for their potential anxiolytic and antidepressant-like effects in preclinical studies. cabidigitallibrary.orgnih.govacs.orgresearchgate.net These studies suggest that chalcones could be promising compounds for the development of new drugs targeting central nervous system disorders. nih.govresearchgate.net
In vivo studies using animal models have shown that certain chalcone derivatives exert anxiolytic-like effects. cabidigitallibrary.orgresearchgate.net For instance, 5′-methyl-2′-hydroxychalcone was found to have anxiolytic-like effects in a plus-maze test in mice. cabidigitallibrary.orgresearchgate.net Similarly, other chalcone derivatives have demonstrated antidepressant-like activities in behavioral tests such as the tail suspension test. cabidigitallibrary.orgresearchgate.net The mechanisms for these effects are still under investigation but may involve interactions with GABAergic and serotonergic systems. biointerfaceresearch.comuece.br
Monoamine Oxidase Inhibition
Antidiabetic Potential Studies
Chalcone derivatives have shown promise as antidiabetic agents through various mechanisms. researchgate.netmdpi.commdpi.com They have been found to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism, thereby helping to suppress postprandial hyperglycemia. idhealthscience.comtandfonline.comresearchgate.net
Studies have demonstrated that chalcone derivatives can effectively lower blood glucose levels in preclinical models of diabetes. interesjournals.orgtandfonline.com For example, some derivatives have shown a dose-dependent reduction in postprandial hyperglycemia, with some compounds being more effective than the standard drug glibenclamide. tandfonline.com The antidiabetic activity is often associated with the presence of specific substituent groups on the chalcone scaffold, such as hydroxyl, bromo, chloro, and iodo groups. idhealthscience.com In vitro studies using 3T3-L1 adipocytes have also identified halogenated chalcone derivatives with potent anti-diabetic activity. thieme-connect.com Furthermore, chalcone derivatives have been shown to modulate various therapeutic targets implicated in diabetes, including protein tyrosine phosphatase 1B (PTP1B) and peroxisome proliferator-activated receptor-gamma (PPARγ). idhealthscience.commdpi.com
α-Amylase and α-Glucosidase Inhibition
Chalcone derivatives have been identified as potent inhibitors of carbohydrate-hydrolyzing enzymes, a key therapeutic strategy for managing type 2 diabetes mellitus. rsc.orgipb.pt The inhibition of α-amylase and α-glucosidase slows the breakdown and absorption of dietary carbohydrates, thereby suppressing postprandial hyperglycemia. ipb.ptmdpi.com
Numerous synthetic chalcones have demonstrated significant inhibitory activity against these enzymes. nih.gov For instance, a specific derivative, referred to as chalcone 1, exhibited an IC₅₀ value of 840 ± 2.50 μM against α-glucosidase, an efficacy comparable to the standard drug acarbose (B1664774) (IC₅₀ 860.23 ± 6.10 μM). frontiersin.orgnih.gov In a broader study, a series of seventeen chalcone derivatives all demonstrated good inhibitory activities against porcine pancreatic α-amylase, with IC₅₀ values ranging from 1.25 ± 1.05 to 2.40 ± 0.09 μM. researchgate.net The structure-activity relationship (SAR) studies revealed that the substitution patterns and the nature of the substituents on the chalcone scaffold significantly influence the inhibitory activity. ipb.ptresearchgate.net Specifically, chalcones featuring nitro groups and chloro substituents, particularly in conjunction with a hydroxy group, have shown strong inhibition of α-glucosidase activity. rsc.org
| Compound | Enzyme | Inhibitory Concentration (IC₅₀) | Reference Standard | Standard IC₅₀ |
|---|---|---|---|---|
| Chalcone 1 | α-Glucosidase | 840 ± 2.50 μM | Acarbose | 860.23 ± 6.10 μM |
| Chalcone Derivatives (Series of 17) | α-Amylase | 1.25 - 2.40 μM | Acarbose | 1.34 ± 0.3 μM |
Glucose Uptake Enhancement in Cellular Models
Certain chalcone derivatives have been shown to directly enhance glucose uptake in peripheral tissues, a crucial mechanism for maintaining glucose homeostasis. A notable example is the chalcone analogue (E)-3-(phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. researchgate.netnih.gov In vitro studies demonstrated that this compound, at a concentration of 10 μM, stimulated glucose uptake in the isolated rat soleus muscle. researchgate.netnih.gov This effect contributes to lowering blood glucose levels by increasing glucose utilization in skeletal muscle. Other studies have corroborated this activity, showing that different chalcone derivatives can increase glucose uptake through mechanisms such as the translocation of glucose transporter type 4 (GLUT4). frontiersin.orgmdpi.com
Insulin (B600854) Secretion Modulation
The modulation of insulin secretion from pancreatic β-cells is another significant antidiabetic action of specific chalcone derivatives. The chalcone analogue (E)-3-(phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been investigated for its insulin secretagogue properties. researchgate.netnih.gov Research indicates that this compound increases insulin secretion by directly influencing ion channel activity in pancreatic β-cells. nih.gov The mechanism involves triggering calcium (Ca²⁺) influx through the blockade of ATP-sensitive potassium (K-ATP) channels and voltage-dependent calcium channels. researchgate.netnih.gov Furthermore, it modulates intracellularly stored calcium via the sarco/endoplasmic reticulum calcium ATPase (SERCA) and ryanodine (B192298) receptors (RYR). researchgate.netnih.gov This multi-faceted action on calcium homeostasis suggests a potent role as an insulin secretagogue. nih.gov
Other Investigated Biological Activities (e.g., Immunomodulatory, Hepatoprotective)
Beyond metabolic regulation, chalcones exhibit a wide array of other biological activities, including immunomodulatory and hepatoprotective effects. mdpi.comacs.org
Immunomodulatory Activity : Certain chalcone derivatives have demonstrated the ability to modulate immune responses. acs.orgbohrium.com In an experimental model of malaria, treatment with chalcone derivatives was shown to alter cytokine levels, indicating an immunomodulatory action that could influence disease severity and outcome. bohrium.com
Hepatoprotective Activity : The protective effect of chalcones on the liver has also been noted. mdpi.comresearchgate.net Natural chalcones, such as butein (B1668091), have been reported to possess hepatoprotective activity. researchgate.net Chalcone derivatives are being investigated for their potential to protect the liver from various injuries, including those induced by drugs and toxins, through mechanisms that may involve their anti-inflammatory and antioxidant properties. researchgate.net
Molecular Target Identification and Validation Methodologies
Identifying the direct molecular targets of bioactive compounds is crucial for understanding their mechanisms of action and for further drug development. nih.govfrontiersin.org For chalcones, various strategies have been employed to deconstruct their complex pharmacology and pinpoint specific protein interactions. nih.govbohrium.com
Affinity-Based Probes
Affinity-based probes are powerful tools for target identification. This approach involves chemically modifying a bioactive compound with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) or a reactive group to capture its binding partners from cell lysates. frontiersin.org
Click Chemistry-Activity-Based Protein Profiling (CC-ABPP) : This technique has been successfully used to identify the targets of chalcones. In one study, a chalcone molecule was modified to include an alkyne group. This probe was used in a CC-ABPP workflow, which led to the identification of β-microtubulin as a direct anticancer target. frontiersin.org
Radiolabeled Probes : Chalcone derivatives have been radiolabeled with isotopes like ¹²⁵I or ⁹⁹ᵐTc to serve as imaging probes. unimore.itnih.gov These probes are designed to bind with high affinity to specific targets, such as β-amyloid (Aβ) aggregates implicated in Alzheimer's disease. Saturation binding assays with these radiolabeled chalcones have been used to determine their binding affinity (Kd) and specificity, thereby validating their interaction with the intended target. nih.gov
Proteomic Profiling
Quantitative proteomics offers a global, unbiased view of cellular changes in protein expression in response to treatment with a bioactive compound. This methodology can reveal the pathways and processes affected by the compound, providing insights into its mechanism of action. nih.gov
A key study utilized quantitative proteomic profiling to investigate the anticancer mechanism of three novel methoxychalcone derivatives (labeled CH-1, CH-2, and CH-3) in triple-negative breast cancer (TNBC) cell lines. nih.gov Cells were treated with the chalcone derivatives, and the resulting changes in the proteome were analyzed by mass spectrometry. The analysis revealed that the compounds induced the unfolded protein response and caused cell cycle arrest in the G1 phase, ultimately leading to apoptosis. nih.gov This approach successfully identified the key cellular pathways perturbed by the chalcone derivatives, validating their mechanism of action at a systems level. nih.gov Similarly, proteome profiling of Paeonia petals identified chalcone synthase (PhCHS) as a target for ubiquitin-mediated degradation, demonstrating the utility of proteomics in understanding the regulation of chalcone-related pathways. oup.com
Gene Expression Analysis (Transcriptomics)
The mechanism of action of chalcone derivatives often involves the modulation of gene expression, influencing pathways critical to cell survival, proliferation, and metabolism. Transcriptomic studies and specific gene expression analyses have revealed that this compound and related compounds can significantly alter the expression profiles of cancer cells.
Investigations into a specific bromo-retrochalcone, referred to as compound 1, demonstrated its activity in castration-resistant prostate cancer (CRPC) cells. nih.gov While direct transcriptomic analysis of cells treated with compound 1 was not the primary focus, analysis of The Cancer Genome Atlas (TCGA) database revealed that the gene encoding Focal Adhesion Kinase (PTK2), a key target of this chalcone derivative, is overexpressed in CRPC tissues compared to normal tissues. iiarjournals.org This provides a genetic basis for the therapeutic targeting of FAK in this cancer type. Further studies on the cellular level showed that treatment with this compound led to a concentration-dependent decrease in the BCL2/BAX ratio in DU145 and PC3 prostate cancer cells, which is indicative of a shift towards a pro-apoptotic state. iiarjournals.org
Other studies on different chalcone derivatives have provided more direct evidence of gene expression modulation. For instance, a derivative known as 1m was found to significantly increase the mRNA levels of ATP-binding cassette transporter A1 (ABCA1) and liver X receptor alpha (LXRα) in THP-1 macrophages. semanticscholar.orgresearchgate.net The same study also noted that derivative 1m suppressed several microRNAs that functionally inhibit ABCA1 expression, including miR155, miR758, miR10b, miR145, miR33, and miR106b. semanticscholar.org Another chalcone derivative, CX258, was shown to downregulate the expression of Topoisomerase II Alpha (TOP2A) and Cyclin Dependent Kinase 1 (CDK1) in colorectal cancer cells. mdpi.com
Furthermore, research on pyrazolyl-chalcone derivatives in breast cancer (MCF7) and pancreatic cancer (PACA2) cell lines has shown significant modulation of key regulatory genes. rsc.org In MCF7 cells, derivative 7d downregulated the anti-apoptotic gene Bcl2 and the cell cycle regulators CDK4 and p21. rsc.org In PACA2 cells, derivative 9e downregulated the pro-apoptotic gene BID and the cell cycle promoter CCND1 while upregulating the tumor suppressor gene p53. rsc.org
| Chalcone Derivative | Cell Line/Tissue | Gene | Effect | Source |
|---|---|---|---|---|
| This compound | DU145, PC3 (Prostate Cancer) | BCL2/BAX ratio | Decreased | iiarjournals.org |
| 1m | THP-1 (Macrophages) | ABCA1 | Increased mRNA | semanticscholar.orgresearchgate.net |
| 1m | THP-1 (Macrophages) | LXRα | Increased mRNA | semanticscholar.orgresearchgate.net |
| CX258 | Colorectal Cancer Cells | TOP2A | Downregulated | mdpi.com |
| CX258 | Colorectal Cancer Cells | CDK1 | Downregulated | mdpi.com |
| 7d (Pyrazolyl-chalcone) | MCF7 (Breast Cancer) | Bcl2, CDK4, p21 | Downregulated | rsc.org |
| 9e (Pyrazolyl-chalcone) | PACA2 (Pancreatic Cancer) | BID, CCND1 | Downregulated | rsc.org |
| 9e (Pyrazolyl-chalcone) | PACA2 (Pancreatic Cancer) | p53 | Upregulated | rsc.org |
Enzyme Kinase Assays
Enzyme kinase assays are crucial for identifying the direct molecular targets of potential therapeutic agents. Chalcone derivatives have been extensively evaluated for their ability to inhibit various protein kinases, which are often dysregulated in cancer and inflammatory diseases.
The primary mechanism identified for this compound in suppressing CRPC is the inhibition of Focal Adhesion Kinase (FAK). nih.gov Mechanistic studies revealed that this compound inhibits both the expression and the phosphorylation of FAK in DU145 and PC3 cells. nih.gov The inhibition of FAK phosphorylation suggests a direct or indirect inhibitory effect on its kinase activity.
A broad range of other chalcone derivatives have been tested against a panel of kinases, demonstrating the versatility of the chalcone scaffold. For example, a series of O-alkyl (E)-chalcone derivatives were evaluated for their inhibitory potential against key cancer-related kinases. mdpi.com Compound 4b, in particular, showed potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC₅₀ value for EGFR (~0.066 µM) that was superior to the standard inhibitor erlotinib (B232) in the context of that specific study. mdpi.com Other derivatives, such as butein and phloretin, have also been identified as inhibitors of EGFR tyrosine kinase activity, with IC₅₀ values of 8 µM and 25 µM, respectively. nih.gov
The inhibitory activity of chalcones extends to other kinase families as well. Naphthoquinone–chalcone hybrids were found to be potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). acs.org Additionally, certain chalcone/1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against both EGFR and Src kinase. rsc.org A pyrrole-derivative of chalcone, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP), was found to inhibit Src, Syk, and TAK1 kinase activities, highlighting its potential as an anti-inflammatory agent. biomolther.org
| Chalcone Derivative | Target Kinase | IC₅₀ (µM) | Source |
|---|---|---|---|
| This compound | FAK (phosphorylation) | Inhibited | nih.gov |
| 4b (O-alkyl (E)-chalcone) | EGFR | ~0.066 | mdpi.com |
| 4b (O-alkyl (E)-chalcone) | VEGFR-2 | 0.163 | mdpi.com |
| 4q (O-alkyl (E)-chalcone) | EGFR | >10 | mdpi.com |
| 4q (O-alkyl (E)-chalcone) | VEGFR-2 | 0.795 | mdpi.com |
| Butein | EGFR | 8 | nih.gov |
| Marein | EGFR | 19 | nih.gov |
| Phloretin | EGFR | 25 | nih.gov |
| Hybrid Compound 1 (Naphthoquinone-chalcone) | FGFR1 | 0.18 | acs.org |
| Hybrid Compound 8 (Naphthoquinone-chalcone) | FGFR1 | 0.14 | acs.org |
| Hybrid Compound 9 (Naphthoquinone-chalcone) | FGFR1 | 0.13 | acs.org |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Chalcone Derivative 1
Influence of Substituents on Biological Activities
The electronic, steric, and lipophilic properties of substituents on the chalcone (B49325) rings play a pivotal role in determining the biological activities of these compounds. who.intmdpi.com
The electronic nature of substituents, often quantified by Hammett constants (σ), significantly impacts the biological activity of chalcone derivatives. Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can modulate activity, and their effects can vary depending on the specific biological target. bohrium.comresearchgate.net
For instance, in a series of chalcone-thiosemicarbazones evaluated for their anti-leishmanial activity, a polynomial correlation was found between the Hammett constant (σp) and the inhibitory concentration (IC50), with an R² value of 0.9998, suggesting that electronic effects are paramount in determining the activity. mdpi.com Studies on ferrocenyl-containing chalcones revealed a V-shaped correlation between the binding energies of iron's core electrons and the Hammett constants of substituents on the phenyl ring. semanticscholar.org This indicates that both electron-donating and electron-withdrawing groups can stabilize the molecule through different electronic mechanisms—resonance and inductive effects, respectively. semanticscholar.org
In the context of anticancer activity, the presence of electron-donating groups on the phenyl B ring has been associated with enhanced potency. mdpi.com Conversely, for other activities, electron-withdrawing groups on either ring A or B have been found to be beneficial. scielo.br For example, the spectral frequencies of some chalcones have been successfully correlated with Hammett substituent constants. acs.org Plotting reduction potentials against Hammett constants often results in a linear correlation, indicating that chalcones with electron-withdrawing groups are more easily reduced. tubitak.gov.tr
| Chalcone Series | Biological Activity | Correlation with Hammett Constant (σ) | Reference |
|---|---|---|---|
| Chalcone-thiosemicarbazones | Anti-leishmanial | Polynomial correlation (R² = 0.9998) | mdpi.com |
| Ferrocenyl-containing chalcones | Electronic Properties | V-shaped correlation | semanticscholar.org |
| General Chalcones | Reduction Potential | Linear correlation | tubitak.gov.tr |
Steric effects, quantified by parameters like Taft's steric factor (Es) and molar refractivity (MR), also play a crucial role in the biological activity of chalcone derivatives. kdpublications.inwikipedia.org The size and spatial arrangement of substituents can influence how the molecule interacts with its biological target.
Bulky hydrophobic groups have been found to be suboptimal for antioxidant activity. who.int For instance, in a study of A-ring monosubstituted chalcones, the ortho-substituted isomer, which would be expected to have the most significant steric hindrance, showed the highest IC50 values for antioxidant activity, indicating a detrimental effect. who.int Conversely, for other biological targets, the steric bulk might be advantageous.
QSAR studies have utilized various steric descriptors to model the activity of chalcone derivatives. Molar refractivity (MR), which accounts for the volume and dispersion forces of a substituent, has shown significant correlation with the antifungal activity of some chalcone series. derpharmachemica.com In one study, MR exhibited the best correlation (r > 0.9) among several descriptors. derpharmachemica.com The Taft equation explicitly incorporates a steric parameter (Es) to quantify the impact of steric effects on reaction rates and biological activity. wikipedia.org For bulkier substituents, the Es values are typically large and negative; if the reaction's sensitivity to steric effects (δ) is positive, increasing steric bulk will decrease the rate of reaction. wikipedia.org
| Steric Parameter | Biological Activity | Observation | Reference |
|---|---|---|---|
| Bulky hydrophobic groups | Antioxidant | Suboptimal, detrimental effect | who.int |
| Molar Refractivity (MR) | Antifungal | High correlation (r > 0.9) | derpharmachemica.com |
| Taft's Steric Factor (Es) | General Reactivity | Quantifies steric hindrance | wikipedia.org |
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter that affects the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chalcone derivatives. nih.govrjptonline.org It influences a molecule's ability to cross biological membranes and bind to its target site. nih.govnih.gov
The lipophilicity of chalcones can be modified by introducing different substituents. For example, halogen substitutions, such as chlorine, on the phenylthiazole ring of certain chalcone derivatives have been shown to increase lipophilicity. nih.gov Conversely, the presence of a hydroxyl group tends to increase the hydrophilicity of the molecule. nih.gov In a study of thiazole (B1198619) flavanones derived from chalcones, the chlorine-substituted derivative was the most lipophilic, while the methoxy-substituted one was the most hydrophilic. nih.gov
QSAR studies have demonstrated the importance of lipophilicity in the biological activity of chalcones. For instance, the antifungal activity of a series of novel chalcones was found to correlate with the partition coefficient (CLogP, LogP). derpharmachemica.com For chalcone derivatives designed as potential brain imaging agents, modifying lipophilicity is crucial for achieving adequate blood-brain barrier permeability. nih.gov The Log P value of one homodimeric chalcone derivative was found to be 0.96, and complexation with 99mTc for imaging purposes increased the lipophilicity to a Log P of 1.76. nih.gov
| Chalcone Derivative/Modification | Effect on Lipophilicity | Biological Implication | Reference |
|---|---|---|---|
| Chlorine substitution on phenylthiazole | Increase | Higher retention capacity | nih.gov |
| Hydroxyl group substitution | Decrease (more hydrophilic) | Lower retention capacity | nih.gov |
| Complexation with 99mTc | Increase (Log P from 0.96 to 1.76) | Enhanced blood-brain barrier permeability | nih.gov |
| Antifungal chalcones | Correlation with CLogP/LogP | Predictive of antifungal activity | derpharmachemica.com |
Steric Effects (e.g., Taft Constants)
Impact of Core Scaffold Modifications on Potency and Selectivity
Modifications to the core chalcone scaffold, specifically on aromatic rings A and B, have a profound impact on the potency and selectivity of these compounds.
Substitutions on Ring A are critical for modulating the biological activity of chalcones. The type and position of the substituent can lead to significant changes in potency and selectivity. For instance, the presence of a hydroxyl group at the ortho position of ring A relative to the carbonyl group is often considered important for various biological activities, including cholinesterase inhibition. mdpi.com In a study on the anti-inflammatory potential of ring-A monosubstituted chalcones, the trend for activity was observed to be ortho > para > meta for primary amino substitutions. mdpi.com
The introduction of a sulfonamide group at the ortho, meta, or para position of ring A generally resulted in an increased inhibitory effect against α-glucosidase compared to the corresponding aminochalcone precursors. mdpi.com Furthermore, the presence of electron-withdrawing substituents on ring A can enhance the insecticidal activity of chalcones. scielo.br Modifications on Ring A are also crucial for antioxidant activity, with ortho derivatives being identified as the most suitable. who.int
| Modification on Ring A | Effect on Biological Activity | Example | Reference |
|---|---|---|---|
| Ortho-hydroxyl group | Promising for AChE inhibition | Cholinesterase inhibitors | mdpi.com |
| Primary amino group (position) | Anti-inflammatory activity trend: ortho > para > meta | Anti-inflammatory chalcones | mdpi.com |
| Sulfonamide group | Increased α-glucosidase inhibition | α-Glucosidase inhibitors | mdpi.com |
| Electron-withdrawing substituents | Enhanced insecticidal activity | Insecticidal chalcones | scielo.br |
| Ortho-substituents | Most suitable for antioxidant activity | Antioxidant chalcones | who.int |
Modifications on Ring B are equally important in fine-tuning the biological properties of chalcones. The nature and position of substituents on Ring B can significantly influence potency and selectivity. For cholinesterase inhibitors, substitutions at the para position of Ring B with dimethylamino, chloro, and bromo groups resulted in moderate acetylcholinesterase (AChE) inhibition. mdpi.com For butyrylcholinesterase (BChE) inhibition, ortho substitution on Ring B was found to be the most promising, while meta and para substitutions led to decreased activity. mdpi.com
In the context of anticancer activity, the introduction of a chloro or methyl group at position 4 of Ring B has been shown to enhance the activity of 2'-hydroxy-chalcones. mdpi.com Specifically, a chalcone with an electron-donating methyl group at this position (chalcone 1) and another with an electron-withdrawing chloro group (chalcone 2) were synthesized to study their effects on lipoxygenase (LOX) inhibition. mdpi.com Furthermore, the presence of electron-donating or electron-withdrawing substituents on Ring B can enhance the insecticidal activity of chalcones. scielo.br
| Modification on Ring B | Effect on Biological Activity | Example | Reference |
|---|---|---|---|
| Para-dimethylamino, -chloro, -bromo | Moderate AChE inhibition | Cholinesterase inhibitors | mdpi.com |
| Ortho-substitution | Most promising for BChE inhibition | Cholinesterase inhibitors | mdpi.com |
| 4-chloro or 4-methyl group | Enhanced anti-inflammatory activity | 2'-hydroxy-chalcones as LOX inhibitors | mdpi.com |
| Electron-donating or -withdrawing groups | Enhanced insecticidal activity | Insecticidal chalcones | scielo.br |
Modifications on the α,β-Unsaturated Carbonyl Bridge
The α,β-unsaturated carbonyl bridge is a critical determinant of the biological activity of chalcone derivatives. mdpi.com The double bond within this bridge is often crucial for activity; its hydrogenation or modification can significantly reduce efficacy. tandfonline.com The reactivity of this enone moiety is responsible for a wide range of pharmacological effects. researchgate.net
Flexibility within this bridge has been identified as an important factor for cellular growth inhibition. nih.govresearchgate.net Studies comparing flexible and rigid bridge conformations have shown significant differences in activity, with increased bond rotation and weakened π-bonding in the flexible bridge potentially contributing to stronger anti-proliferative effects. nih.gov The relative positioning of the two aryl rings, dictated by the bridge, plays a vital role in binding to biological targets. tandfonline.com
| Modification | Impact on Activity | Reference |
| Hydrogenation of double bond | Significant reduction in activity | tandfonline.com |
| Increased bridge flexibility | Enhanced anti-proliferative activity | nih.govresearchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful tool in ligand-based drug design, enabling the identification of essential structural features required for biological activity. iomcworld.orgacs.org For chalcone derivatives, pharmacophore models typically highlight the importance of hydrogen bond donors and acceptors, as well as lipophilic regions. researchgate.net These models can be generated from a set of active compounds to create a hypothesis about the necessary features for interaction with a biological target. acs.org
This approach has been successfully applied to design new chalcone derivatives with potential therapeutic applications. By understanding the key pharmacophoric features, researchers can perform virtual screening of compound libraries to identify novel scaffolds or guide the synthesis of derivatives with improved activity. acs.orgebi.ac.uk For instance, a four-point pharmacophore model developed from antibacterial chalcone derivatives led to the identification of a promising new hit compound. acs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. cmu.ac.th This method is instrumental in predicting the activity of newly designed molecules and understanding the physicochemical properties that govern their efficacy. mdpi.comscirp.org
2D-QSAR Models
Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of molecules, such as constitutional indices and topological descriptors. scirp.org These models have been effectively used to predict the activity of chalcone derivatives against various targets. humanjournals.comnih.gov For example, a 2D-QSAR study on chalcone derivatives as acetylcholinesterase inhibitors resulted in a highly predictive model with an r² value of 0.9398. researchgate.net Another study on chalcone analogs as PPAR gamma agonists yielded a QSAR model with a regression coefficient of 0.9247. japsonline.com These models can reveal the importance of specific descriptors, such as the Sds CHE Index and DeltaEpsilon B, in determining biological activity. humanjournals.com
| Study Focus | Key Findings | Statistical Significance | Reference |
| Acetylcholinesterase inhibitors | Model 2 identified as the best predictive model. | r² = 0.9398 | researchgate.net |
| PPAR gamma agonists | Development of a predictive QSAR model. | r² = 0.9247 | japsonline.com |
| NO production and tumor cell proliferation | Sds CHE Index and DeltaEpsilon B descriptors are important. | r² = 0.8145 (NO inhibition), r² = 0.7207 (tumor proliferation) | humanjournals.com |
3D-QSAR Models (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. scirp.orgsemanticscholar.org These models analyze the steric and electrostatic fields (CoMFA) and can include additional fields like hydrophobic, hydrogen-bond donor, and acceptor (CoMSIA) to explain the relationship between a compound's structure and its activity. nih.govnih.gov
Several 3D-QSAR studies on chalcone derivatives have yielded models with good predictive ability. For instance, a CoMFA and CoMSIA study on antimalarial chalcones produced models with high cross-validation q² values of 0.740 and 0.714, respectively. nih.gov Similarly, a study on ionone-based chalcone derivatives as antiprostate cancer agents resulted in CoMFA and CoMSIA models with good external predictive power. nih.gov The contour maps generated from these models are invaluable for visualizing the regions where steric bulk, positive or negative charges, and other properties are favorable or unfavorable for activity, thus guiding the design of new, more potent derivatives. scirp.orgnih.gov
| Model | Study Focus | q² | r² | Reference |
| CoMFA | Antimalarial chalcones | 0.740 | 0.972 | nih.gov |
| CoMSIA | Antimalarial chalcones | 0.714 | 0.976 | nih.gov |
| CoMFA | Antiprostate cancer chalcones | - | 0.621 (r²pred) | nih.gov |
| CoMSIA | Antiprostate cancer chalcones | - | 0.563 (r²pred) | nih.gov |
| CoMFA | Antitumor chalcones | 0.527 | 0.995 | scirp.orgsemanticscholar.org |
Conformational Analysis and Flexibility Studies
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis of chalcone derivatives often reveals that the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer due to reduced steric hindrance. mdpi.comnih.gov Computational methods like Density Functional Theory (DFT) are employed to investigate the lowest energy conformers and understand their structural properties. preprints.orgufms.brmdpi.com
Studies have shown that chalcone derivatives can exist in different conformations, such as s-cis and s-trans, depending on the arrangement around the carbonyl group and the vinylic bond. ufms.br The flexibility of the chalcone bridge has been shown to be important for biological activity, with more flexible conformations potentially leading to stronger interactions with target proteins. nih.govresearchgate.net This flexibility allows for an increase in bond rotation and can weaken π-bonding in the bridge, which may contribute to enhanced biological effects. nih.gov
Computational and in Silico Approaches in the Study of Chalcone Derivative 1
Molecular Docking Studies for Target Prediction and Binding Mode Analysis
Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex.
Protein-ligand docking simulations have been instrumental in identifying potential enzymatic targets for Chalcone (B49325) Derivative 1, specifically 1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. One notable study focused on its interaction with the lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways.
The simulations predicted that Chalcone Derivative 1 binds effectively within the active site of LOX. The docking results revealed a favorable binding energy, suggesting a stable interaction. The primary binding forces were identified as hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's catalytic domain. This computational prediction provides a strong basis for its potential role as a LOX inhibitor.
| Parameter | Value |
|---|---|
| Target Protein | Lipoxygenase (LOX) |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | His523, Ile553, Arg727 |
| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. bohrium.comfrontiersin.org This method is particularly valuable for chalcones, a vast and diverse class of compounds. By applying structure-based or ligand-based virtual screening protocols, researchers can efficiently filter extensive chemical databases to pinpoint chalcone derivatives with a high probability of being active against a specific biological target. nih.govtandfonline.commdpi.commdpi.com
For instance, a structure-based virtual screening can be employed to dock a library of chalcone derivatives against the three-dimensional structure of a target protein, such as acetylcholinesterase or a viral protease. nih.govscispace.comresearchgate.net The compounds are then ranked based on their predicted binding affinity or docking score, allowing for the selection of a smaller, more manageable set of candidates for experimental testing. This approach has been successfully used to identify novel chalcone-based inhibitors for various diseases, demonstrating the power of virtual screening to accelerate the discovery of lead compounds. nih.govnih.govjppres.com
Protein-Ligand Docking Simulations
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
To further investigate the stability of the complex formed between this compound (1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one) and the lipoxygenase (LOX) enzyme as predicted by docking studies, molecular dynamics (MD) simulations were performed. MD simulations provide a detailed view of the dynamic behavior of the system over time, offering insights into the conformational stability of the ligand within the binding pocket.
The simulations, often run for hundreds of nanoseconds, showed that this compound remained stably bound within the active site of LOX throughout the simulation period. The root mean square deviation (RMSD) of the ligand, a measure of its positional fluctuation, remained low, indicating a stable binding mode. These simulations confirmed that the key hydrogen bonds and hydrophobic interactions predicted by the docking studies were maintained over time, reinforcing the hypothesis that this compound is a stable inhibitor of the LOX enzyme.
| Parameter | Observation |
|---|---|
| Simulation Time | 200 ns |
| Ligand RMSD | Low and stable (average < 2 Å) |
| Interaction Stability | Key hydrogen bonds and hydrophobic contacts maintained |
| Conclusion | The ligand-protein complex is stable over time. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful theoretical methods used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, designated here as compound (I) (3-(3-chloro-4-methoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one), these calculations have provided fundamental insights into its intrinsic properties. dergipark.org.tr
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For compound (I), DFT calculations were performed, often using the B3LYP functional with a 6-311G basis set, to optimize its molecular geometry. scispace.comdergipark.org.tr The calculated bond lengths and angles showed excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational model. scispace.com
Furthermore, DFT calculations were used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For compound (I), the calculated HOMO-LUMO gap indicates a significant degree of charge transfer within the molecule, which is a characteristic feature of chalcones and is related to their biological activity. scispace.com
| Quantum Chemical Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.98 eV |
| LUMO Energy | -2.15 eV |
| Energy Gap (ΔE) | 3.83 eV |
| Dipole Moment | 4.52 Debye |
Ab initio calculations, which are based on first principles without the use of empirical parameters, have also been applied to study this compound (Compound I). scispace.comdergipark.org.tr Specifically, the Restricted Hartree-Fock (RHF) method with a 6-311G basis set was used to optimize the molecular structure. scispace.comdergipark.org.tr
The results from these ab initio calculations provided a complementary perspective to the DFT findings. The predicted geometry from the RHF method was also in good agreement with the experimental crystal structure. scispace.com By comparing the results from both DFT and ab initio methods, a more robust and comprehensive understanding of the molecule's structural and electronic properties can be achieved. These fundamental calculations are essential for interpreting experimental data and for building reliable models, such as Quantitative Structure-Activity Relationships (QSAR), to predict the activity of related chalcone derivatives. scispace.comdergipark.org.tr
HOMO-LUMO Energy Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and kinetic stability of a molecule. scirp.org These frontier molecular orbitals determine the electron-donating and electron-accepting capabilities of a compound. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and charge transfer potential within the molecule. analis.com.mypreprints.org
For chalcone derivatives, these calculations are often performed using Density Functional Theory (DFT) methods, such as B3LYP, combined with various basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netsci-hub.seanalis.com.my The HOMO-LUMO energy gap for chalcone structures can vary based on their specific substituents. For instance, a study on the chalcone derivative 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP) calculated a relatively small HOMO-LUMO energy gap of 3.51 eV, indicating good chemical strength and stability. analis.com.my Another analysis of a different chalcone derivative reported a HOMO-LUMO energy gap of 3.737 eV, which also points to a high potential for charge transfer within the molecule. preprints.org In a broader computational study of 16 different chlorinated chalcone derivatives, the HOMO-LUMO energy gaps were found to vary, with chalcone 3b showing the highest energy gap among them. scirp.org
| Parameter | Description | Typical Value (eV) for Chalcone Derivatives | Citation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -4.05 | analis.com.my |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Not specified | |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.51 - 3.74 | analis.com.mypreprints.org |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction In Silico
In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. japsonline.comnih.gov Various computational models and web-based tools like SwissADME, OSIRIS, and ProTox-II are employed to evaluate parameters that determine a molecule's viability as a drug. mdpi.comrjptonline.org These predictions help to identify candidates with favorable drug-like properties, such as good oral bioavailability and low toxicity, thereby streamlining the development process for compounds like this compound. bohrium.comnih.gov
Prediction of Oral Bioavailability Parameters
Oral bioavailability is a key factor for drug efficacy and is assessed using several in silico parameters. These include compliance with established drug-likeness rules such as Lipinski's Rule of Five and Veber's Rule. rjptonline.orgnih.gov Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and topological polar surface area (TPSA) are also calculated. rjptonline.orgijpbs.com Studies on various chalcone derivatives show they generally exhibit good oral absorption, with HIA values often ranging from 95.58% to 100%. ijpbs.comresearchgate.net Their TPSA values are typically below the 140 Ų threshold suggested by Veber's rule, indicating good membrane transport and oral bioavailability. rjptonline.orgnih.gov
| Parameter | Predicted Value/Range | Significance | Citation |
| Lipinski's Rule of Five | Generally compliant | Good drug-likeness and oral absorption potential. | rjptonline.orgrsc.org |
| Veber's Rule | Generally compliant (<12 rotatable bonds, TPSA < 140 Ų) | Predicts good oral bioavailability. | rjptonline.orgnih.gov |
| Human Intestinal Absorption (%HIA) | 95.58% - 100% | High absorption from the gut. | ijpbs.comresearchgate.net |
| Caco-2 Cell Permeability | 19.15 - 56.39 nm/sec (Optimum) | Good intestinal epithelial cell membrane permeability. | ijpbs.comresearchgate.net |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good indicator of drug absorption and cell permeability. | rjptonline.orgnih.gov |
Blood-Brain Barrier Penetration Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) disorders. ijpbs.com In silico models predict this property, often expressed as a logBB value. innovareacademics.in Many chalcone derivatives have been predicted to have favorable BBB penetration, making them promising candidates for CNS-targeting therapies. ijpbs.cominnovareacademics.in For example, ADME profiling of certain chalcone derivatives confirmed favorable gastrointestinal absorption and blood-brain barrier permeability. researchgate.net ADMET predictions using SwissADME for isatin-linked chalcones also indicated favorable properties for BBB permeability. innovareacademics.inresearchgate.net
| Parameter | Predicted Outcome for Chalcone Derivatives | Significance | Citation |
| BBB Penetration | Favorable / Optimum | The compound is likely to cross the blood-brain barrier. | ijpbs.cominnovareacademics.innih.gov |
| CNS Permeability | Optimum | Indicates potential for activity within the central nervous system. | ijpbs.com |
Metabolic Stability Prediction
Metabolic stability, largely determined by interactions with cytochrome P450 (CYP) enzymes, is a key pharmacokinetic property. innovareacademics.in In silico tools can predict whether a compound is a substrate or inhibitor of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). innovareacademics.innih.gov For instance, a study on chalcone Mannich base derivatives predicted that while some were substrates for CYP1A2, others were not. nih.gov This type of analysis is vital to foresee potential drug-drug interactions and to estimate the metabolic clearance of the compound.
| CYP Isozyme | Predicted Interaction | Significance | Citation |
| CYP1A2 | Predicted as both substrate and non-substrate depending on the derivative. | Determines metabolic pathway and potential for drug interactions. | nih.gov |
| CYP450 Family | No significant inhibition predicted for some derivatives. | Lower risk of altering the metabolism of other drugs. | innovareacademics.in |
In Silico Toxicity Prediction Models
| Toxicity Endpoint | Predicted Risk Level | Prediction Tool/Method | Citation |
| Mutagenicity | Low | OSIRIS Property Explorer | rjptonline.org |
| Tumorigenicity | Medium Risk | OSIRIS Property Explorer | rjptonline.org |
| Irritant Effect | Low | OSIRIS Property Explorer | rjptonline.org |
| Reproductive Effect | Not specified | OSIRIS Property Explorer | rjptonline.org |
Cheminformatics and Data Mining for this compound Research
Cheminformatics and data mining are powerful computational strategies used to analyze large datasets of chemical compounds, like chalcone derivatives, to understand their structure-activity relationships (SAR) and molecular diversity. scirp.orgnih.gov These approaches are essential for designing new compounds with enhanced activity and for navigating the vast chemical space of potential derivatives. nih.govmdpi.com
A "proof-of-concept" study demonstrated the use of cheminformatics in a comparative analysis of a virtual combinatorial library based on 24 chalcones. nih.gov This study utilized methods like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) to visualize and compare the chemical space covered by the chalcone library against existing drugs. nih.gov Furthermore, advanced algorithms such as the Laplacian score and Gini coefficient were applied to identify key molecular descriptors, a novel application of these methods in the field of cheminformatics. nih.gov Other computational techniques, such as Comparative Molecular Field Analysis (CoMFA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), have been successfully used to build predictive models for the antitumor activity of chalcone derivatives, guiding the design of more potent molecules. scirp.org
Database Screening and Analysis
Database screening is a crucial first step in identifying the potential biological activities of a compound. This process involves searching large databases of chemical compounds and their known biological activities to find similarities between the query compound and existing molecules. For this compound, this analysis has been instrumental in predicting its potential as a therapeutic agent.
In one study, a thiourea-based chalcone derivative, 1-(3-[3-(substituted phenyl) prop-2-enoyl) phenyl thiourea, was synthesized and its anti-inflammatory potential was evaluated using in-silico tools. biotech-asia.org The study involved docking the chalcone derivative against several known anti-inflammatory drug targets, including Secretory Phospholipase A2, Cyclooxygenase-2, Interleukin-1 Receptor-associated Kinase 4, Tumor Necrosis Factor, and Inducible Nitric Oxide Synthase. biotech-asia.org The results showed that the chalcone derivative exhibited the best docking score of -8.6 with the Secretory Phospholipase A2 receptor, which was significantly better than the binding affinity of the co-crystallized native ligand. biotech-asia.org This suggests a strong potential for this chalcone derivative as an anti-inflammatory agent. biotech-asia.org
Another study focused on the interaction of 17 different chalcone derivatives with calcium channels, using the 7pjx protein as a theoretical model. cerradopub.com.br The study found that this compound had a lower inhibition constant (Ki) compared to several known calcium channel blockers, including nifedipine, amlodipine, verapamil, and diltiazem. cerradopub.com.br These findings suggest that this compound could act as a calcium channel inhibitor, potentially offering therapeutic benefits for conditions like heart failure. cerradopub.com.br
Furthermore, a study synthesized a new chalcone derivative, (E)-1-(benzo[d] biotech-asia.orgresearchgate.netdioxol-5-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one (BCFC), and investigated its properties through computational analysis. researchgate.net The study highlighted the planar structure of BCFC, which enhances intramolecular charge transfer, a property that can be beneficial for various electronic applications. researchgate.net
The table below summarizes the findings from various database screening and analysis studies on this compound and related compounds.
| Chalcone Derivative | Target Protein/Receptor | Predicted Activity | Reference |
| 1-(3-[3-(substituted phenyl) prop-2-enoyl) phenyl thiourea | Secretory Phospholipase A2 | Anti-inflammatory | biotech-asia.org |
| This compound | Calcium channel (7pjx protein) | Calcium channel inhibitor | cerradopub.com.br |
| (E)-1-(benzo[d] biotech-asia.orgresearchgate.netdioxol-5-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one (BCFC) | Not specified | Enhanced intramolecular charge transfer | researchgate.net |
Network Pharmacology Approaches
Network pharmacology is a more recent and holistic approach that aims to understand the complex interactions between drugs, targets, and diseases. It moves beyond the "one drug, one target" paradigm and considers the multiple targets a drug might interact with and the intricate network of pathways these interactions affect.
For this compound, network pharmacology approaches have been used to explore its potential anticancer activities. One study investigated the effects of two chalcone derivatives on castration-resistant prostate cancer (CRPC) cells. iiarjournals.orgiiarjournals.org The study found that this compound inhibited the proliferation and migration of CRPC cells by targeting Focal Adhesion Kinase (FAK), leading to DNA damage. iiarjournals.orgiiarjournals.org This suggests that FAK is a key molecular target for this chalcone derivative in the context of CRPC.
Another study explored the potential of chalcone derivatives in glioblastoma (GBM) therapy. sciforum.netnih.govmdpi.com This research identified a specific chalcone derivative that exhibited potent and selective cytotoxic effects on GBM cells. nih.govmdpi.com The study revealed that this derivative induced apoptosis in GBM cells by causing cell cycle arrest at the G2/M checkpoint. nih.govmdpi.com
Furthermore, the broader family of chalcones has been shown to modulate multiple signaling pathways implicated in cancer, such as the NF-κB and STAT3 pathways. nih.gov By mapping the interactions between various chalcone derivatives and their therapeutic targets, a comprehensive network is emerging that highlights their potential in treating a range of diseases. ijpsjournal.com
The following table presents a summary of the key findings from network pharmacology studies involving this compound and its analogs.
| Chalcone Derivative | Disease/Condition | Key Target/Pathway | Outcome | Reference |
| Bromo-retrothis compound | Castration-resistant prostate cancer (CRPC) | Focal Adhesion Kinase (FAK) | Inhibition of cell proliferation and migration, DNA damage | iiarjournals.orgiiarjournals.org |
| This compound | Glioblastoma (GBM) | Cell cycle (G2/M checkpoint) | Induction of apoptosis | nih.govmdpi.com |
| Various Chalcone Derivatives | Cancer | NF-κB and STAT3 signaling pathways | Anti-inflammatory and anticancer effects | nih.gov |
Preclinical Efficacy and in Vivo Studies of Chalcone Derivative 1 Animal Models
In Vivo Antineoplastic Efficacy in Xenograft Models
The in vivo anticancer effects of chalcone (B49325) derivatives have been explored in xenograft models, where human tumor cells are implanted into immunodeficient mice.
Murine Tumor Models
In studies involving murine tumor models, chalcone derivatives have demonstrated the ability to inhibit tumor growth. tandfonline.comnih.gov For instance, some indole-chalcone derivatives have been shown to inhibit tumor growth in xenograft models without apparent toxicity. nih.gov Another study involving a xenograft mouse model with MGC-803 gastric cancer cells supported the anticancer activity of a specific chalcone derivative. tandfonline.com A new chalcone derivative, CHO27, was found to suppress the growth of established prostate cancer 22Rv1 xenograft tumors when administered intraperitoneally. iiarjournals.org This inhibition was accompanied by the induction of p53 and p21Cip1, suggesting a mechanism involving cell cycle arrest. iiarjournals.org Similarly, a hydrochloride salt of a benzopyran-chalcone compound significantly inhibited tumor growth in four different xenograft tumor models, including those resistant to other drugs, without causing significant weight loss in the mice. tandfonline.com
Orthotopic Models
In Vivo Anti-Inflammatory Efficacy in Rodent Models
The anti-inflammatory properties of chalcone derivatives have been widely investigated in various rodent models of inflammation. acs.orgsci-hub.senih.gov
Carrageenan-Induced Edema Model
The carrageenan-induced paw edema model is a standard and widely used assay to evaluate acute inflammation. acs.orgasianjpr.com Several studies have demonstrated the anti-inflammatory effects of chalcone derivatives in this model. For example, a study on new indole-chalcone hybrids showed that they significantly inhibited edema formation at different time intervals. acs.org In one investigation, a chalcone derivative named C64 showed a significant reduction in edema, with 78.28% inhibition compared to the 88.07% inhibition by the standard drug indomethacin. rjeid.com Another study reported a 67.08% reduction in edema after 3 hours with the chalcone derivative (E)-1-(4-bromophenyl)-3-(4-chlorophenyl) prop-2-ene-1-one. researchgate.net Furthermore, a series of murrayanine-based pyrimidine (B1678525) derivatives synthesized from a chalcone precursor also displayed noteworthy anti-inflammatory activity in the carrageenan-induced paw edema model. asianjpr.com
| Compound/Derivative | Edema Reduction (%) | Time Point | Reference |
| C64 | 78.28 | Not Specified | rjeid.com |
| (E)-1-(4-bromophenyl)-3-(4-chlorophenyl) prop-2-ene-1-one | 67.08 | 3 hours | researchgate.net |
| 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5- trimethoxychalcone | 90 | Not Specified | frontiersin.org |
| Murrayanine-chalcone derivative (3b) | 58.33 | 3 hours | asianjpr.com |
| Murrayanine-chalcone derivative (3a) | 51.81 | 3 hours | asianjpr.com |
| Murrayanine-chalcone derivative (3e) | 52.66 | 3 hours | asianjpr.com |
Arthritis Models
In addition to acute inflammation models, the efficacy of chalcone derivatives has also been assessed in arthritis models. For instance, the synthetic chalcone derivative 1-(2,4-dichlorophenyl)-3-(3-(6,7-dimethoxy-2-chloroquinolinyl))-2-propen-1-one (CIDQ) was evaluated in the rat adjuvant-arthritis model. oup.com Oral administration of this compound reduced joint inflammation as well as the levels of prostaglandin (B15479496) E2 and cytokines. oup.com
In Vivo Antimicrobial Efficacy in Systemic Infection Models
The in vivo antimicrobial potential of chalcone derivatives is an area of active research, with studies demonstrating their ability to combat various pathogens in systemic infection models. frontiersin.orgjchr.org In animal models of bacterial infections, chalcone hybrids have led to significant reductions in bacterial load and improved survival rates. jchr.org Similarly, in models of fungal and viral infections, these compounds have shown promising activity, resulting in decreased fungal burden and viral replication in infected tissues. jchr.org Chalcone derivatives administered intraperitoneally to mice infected with Plasmodium yoelii showed significant inhibition of the parasite. frontiersin.org This highlights their potential as therapeutic agents against systemic and localized infections. jchr.org
Bacterial Infection Models
While the broader class of chalcone hybrids has demonstrated significant efficacy in animal models of bacterial infections, leading to reductions in bacterial load and improved survival, specific in vivo studies focusing exclusively on this compound in bacterial infection models are not extensively detailed in the reviewed literature. jchr.org General studies on chalcone derivatives show activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Fungal Infection Models
Chalcone derivatives have shown promising antifungal activity in various in vivo models, resulting in decreased fungal burden. jchr.orgresearchgate.net Some synthetic chalcone analogs have demonstrated efficacy in animal models of vulvovaginal candidiasis by significantly reducing the fungal load. nih.gov However, specific in vivo data concentrating solely on the efficacy of this compound in fungal infection models is limited in current scientific reports.
Viral Infection Models
The antiviral potential of the chalcone class of compounds has been noted in several preclinical studies. researchgate.nettandfonline.com For instance, specific derivatives like compound 5d have shown outstanding activity against the tobacco mosaic virus (TMV) in vivo. rsc.orgrsc.org Chalcone-purine hybrids have also been evaluated for in vivo antiviral properties against cucumber mosaic virus (CMV). acs.org Despite these findings for related compounds, in vivo studies specifically evaluating the antiviral efficacy of this compound are not prominently featured in the available literature.
Parasitic Infection Models (e.g., Malaria)
This compound has been evaluated for its antimalarial efficacy in murine models. In studies using BALB/c mice infected with Plasmodium berghei, the compound has shown significant antiparasitic activity. nih.govmalariaworld.orgresearchgate.net Treatment with this compound led to a significant reduction in parasitemia levels. nih.govbohrium.com Specifically, in a P. berghei NK-65 infection model, this compound significantly reduced parasite levels by the fifth and eighth days post-infection. nih.gov In a separate study involving a cerebral malaria model with P. berghei ANKA, this compound again demonstrated a significant decrease in percentage parasitemia by day 10 post-infection. malariaworld.orgnih.gov
The table below summarizes the key findings from these in vivo antimalarial studies.
| Animal Model | Parasite Strain | Key Finding | Reference |
|---|---|---|---|
| BALB/c mice | P. berghei NK-65 | Significant reduction in parasitemia on day 5 and day 8 post-infection. | nih.gov |
| Cerebral Malaria-induced mice | P. berghei ANKA | Significant reduction in parasitemia on day 7 and day 10 post-infection. | malariaworld.org |
In Vivo Neuroprotective Efficacy in Neurological Disease Models
The neuroprotective properties of chalcones are an emerging area of research, with some studies pointing to their potential in mitigating neuronal damage in various pathological conditions. nih.govresearchgate.net
Ischemia-Reperfusion Models
Studies on related chalcone compounds have shown neuroprotective potential in animal models of cerebral ischemia-reperfusion injury. For example, a chalcone analog designated as compound 33 was found to have a significant protective effect in a middle cerebral artery occlusion model in rats, reducing brain infarct volume. researchgate.netaging-us.com Another derivative, L2H17, has been investigated for protecting retinal ganglion cells in models of ischemia/reperfusion injury. nih.gov However, in vivo studies specifically detailing the efficacy of this compound in ischemia-reperfusion models are not available in the reviewed literature.
Neurodegenerative Disease Models
The neuroprotective effects of this compound have been observed in the context of cerebral malaria, a condition with severe neurological complications. malariaworld.orgnih.gov In a mouse model of cerebral malaria, treatment with this compound resulted in mild anxiolytic activity and improved motor coordination compared to untreated infected mice. malariaworld.org This suggests a potential neuroprotective role by mitigating the neurological deficits associated with the disease. Other related coumarin-chalcone derivatives, such as LM-021, have shown neuroprotective effects in Alzheimer's disease models by reducing inflammation and oxidative stress. aging-us.comaging-us.comresearchgate.net
The table below presents the findings related to the neuroprotective effects of this compound.
| Animal Model | Disease Context | Key Finding | Reference |
|---|---|---|---|
| Cerebral Malaria-induced mice (P. berghei ANKA) | Parasite-induced neurological damage | Exhibited mild anxiolytic activity and observable improvements in behavioral tests. | malariaworld.orgnih.gov |
In Vivo Metabolic Efficacy in Diabetes Models
Studies specifically evaluating the in vivo metabolic efficacy of (E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in diabetes or obesity models were not identified in the reviewed scientific literature. However, the broader class of chalcone derivatives has been extensively studied for antidiabetic properties in various animal models. frontiersin.orgnih.govacs.orgnih.gov To provide context, findings for other numbered chalcone derivatives in relevant models are presented below.
Research on the specific effects of this compound in diet-induced obesity models is not currently available. However, other chalcones have shown efficacy. For instance, two halogenated chalcone derivatives, AN7-13 and CHA-79, were found to prevent body weight increase and improve glucose intolerance in a high-fat diet-fed mouse model.
While direct studies on this compound in genetic diabetes models are absent from the literature, research on other chalcones in chemically-induced diabetes models, such as streptozotocin (B1681764) (STZ)-induced diabetic mice, provides insight into the potential of this compound class.
One study investigated a series of five chalcone derivatives for their antidiabetic activity in STZ-induced diabetic mice. tandfonline.comresearchgate.net The compound identified as Compound 1 in this study, (E)-1-(2-Hydroxyphenyl)-3-(3-Methoxy-4-Hydroxy-5-Bromophenyl) Prop-2-En-1-One, demonstrated significant effects on blood glucose levels. The results indicated that all tested compounds in this series, including Compound 1, showed antidiabetic activity comparable to the standard drug, glibenclamide. tandfonline.com The percent reduction in fasting blood glucose for Compound 1 was 51.3%, compared to 57.2% for glibenclamide. tandfonline.com
| Compound | Fasting Blood Glucose on Day 21 (mg/dL) | Percent Reduction in Blood Glucose |
|---|---|---|
| Diabetic Control | 415.50 ± 14.53 | N/A |
| Compound 1 | 202.33 ± 9.45 | 51.3% |
| Glibenclamide (Standard) | 177.67 ± 6.02 | 57.2% |
Diet-Induced Obesity Models
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies have been conducted on this compound, identified as (E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one , in New Zealand White rabbits. nih.govnih.gov These studies are crucial for understanding the compound's behavior within a biological system, which is a preliminary step in drug development. nih.govnih.gov
Following a single intraperitoneal administration, this compound was rapidly absorbed. nih.gov It was detected in plasma at the first sampling time of 15 minutes. The peak plasma concentration (Cmax) of 1.96 ± 0.46 µg/mL was reached at a Tmax of 0.33 ± 0.05 hours. nih.gov
| Parameter | Value (Mean ± SEM) |
|---|---|
| Peak Plasma Concentration (Cmax) | 1.96 ± 0.46 µg/mL |
| Time to Peak Concentration (Tmax) | 0.33 ± 0.05 h |
| Area Under the Curve (AUC0-48) | 2.94 ± 0.83 µg.h/mL |
| Volume of Distribution (Vd) | 7.31 ± 0.29 L |
| Clearance (CL) | 0.28 ± 0.08 L/h |
Specific studies detailing the metabolic pathways and identifying the metabolites of (E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one were not found in the reviewed literature. Generally, chalcones undergo extensive metabolism. nih.gov Common metabolic reactions for the chalcone scaffold include the reduction of the α,β-unsaturated carbonyl system to form dihydrochalcones, as well as oxidation and substitution reactions on the aromatic rings. Phase II metabolism, primarily through conjugation reactions, is also a common pathway for chalcones. For example, studies on other chalcone derivatives have identified N-desethylation and hydrogenation of the C=C double bond as key metabolic transformations.
The specific excretion routes for this compound have not been explicitly detailed. However, pharmacokinetic analysis provides the total plasma clearance (CL) value, which represents the volume of plasma cleared of the drug per unit of time by all elimination processes (including metabolism and excretion via routes like renal or biliary). For this compound, the mean clearance was found to be 0.28 ± 0.08 L/h in rabbits after intraperitoneal administration. nih.gov The generally accelerated metabolism and elimination of chalcones are noted as significant challenges in their therapeutic development. nih.gov
Future Directions and Research Gaps in Chalcone Derivative 1 Studies
Exploration of Novel Synthetic Methodologies
The synthesis of chalcone (B49325) derivatives has traditionally relied on the Claisen-Schmidt condensation. chemrevlett.comrasayanjournal.co.in However, the future of chalcone research will be shaped by the adoption of more innovative and efficient synthetic strategies. Modern approaches like microwave-assisted synthesis and ultrasound irradiation have already demonstrated the potential to increase reaction rates and improve yields. core.ac.ukekb.egresearchgate.net
Further exploration into green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts like natural phosphate (B84403) and zeolites, will be crucial. rasayanjournal.co.in The development of novel methodologies, including organosulfur chemistry-mediated synthesis and Stille coupling, can lead to the creation of a diverse library of Chalcone derivative 1 analogs with unique substitutions and potentially enhanced biological activities. ucc.ie For instance, the synthesis of α-thio-β-chloropropenones and their subsequent functionalization through Stille coupling has yielded highly potent growth inhibitors. ucc.ie The ability to separate and characterize E and Z isomers will also provide deeper insights into structure-activity relationships. ucc.ie
Future synthetic endeavors should focus on:
Stereoselective Synthesis: Developing methods to control the stereochemistry of the α,β-unsaturated system, as different isomers can exhibit distinct biological profiles. ucc.ie
Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to rapidly generate large libraries of this compound analogs for screening.
Flow Chemistry: Implementing continuous-flow reactors for safer, more scalable, and efficient production of chalcone derivatives. ijpsjournal.com
Identification of New Biological Targets and Pathways
Chalcones are known to interact with a multitude of biological targets, contributing to their diverse pharmacological effects, which include anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.orgnih.gov While initial research on this compound may have focused on a specific target, a comprehensive understanding of its mechanism of action requires a broader investigation into its potential molecular interactions.
A key area of future research is the identification of novel protein targets and signaling pathways modulated by this compound. This can be achieved through a combination of computational and experimental approaches:
Target Fishing and Proteomics: Employing techniques like affinity chromatography and mass spectrometry to identify binding partners of this compound in cellular extracts.
Kinase Profiling: Screening this compound against a panel of kinases to identify potential inhibitory activity, as many chalcones are known to be kinase inhibitors. nih.gov
Gene Expression Analysis: Using microarrays or RNA-sequencing to determine the global changes in gene expression induced by this compound, providing clues about the pathways it affects.
For example, various chalcone derivatives have been shown to target tubulin, leading to cell cycle arrest and apoptosis. nih.gov Others have been found to inhibit enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammation. nih.gov Investigating whether this compound interacts with these or other targets, such as histone deacetylases (HDACs) or the p53 pathway, could unveil new therapeutic applications. tandfonline.combohrium.com
Development of Advanced In Vitro and In Vivo Models
To accurately predict the clinical efficacy of this compound, it is imperative to move beyond simple 2D cell culture models. The development and utilization of more sophisticated in vitro and in vivo models that better recapitulate human physiology and disease states are critical.
Advanced In Vitro Models:
3D Spheroids and Organoids: These models more closely mimic the tumor microenvironment and tissue architecture, providing a more accurate assessment of drug penetration and efficacy.
Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the function of human organs and can be used to study the pharmacokinetics and pharmacodynamics of this compound in a more realistic setting.
Advanced In Vivo Models:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have shown better predictive value for clinical outcomes compared to traditional cell line-derived xenografts. mdpi.com
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations can be invaluable for studying the efficacy of this compound in a more clinically relevant context.
Drosophila melanogaster Models: The fruit fly model has been successfully used to study neurodegenerative diseases like Alzheimer's, and can be a valuable tool for initial in vivo screening of chalcone derivatives. mdpi.com
Combination Therapy Strategies with this compound
A significant trend in modern medicine, particularly in oncology, is the use of combination therapies to enhance treatment efficacy and overcome drug resistance. tandfonline.comnih.gov Future research should actively explore the synergistic potential of this compound when combined with existing therapeutic agents.
Potential combination strategies include:
Chemotherapy: Combining this compound with standard-of-care chemotherapeutic drugs could allow for lower doses of the cytotoxic agent, thereby reducing side effects.
Targeted Therapy: If this compound is found to inhibit a specific pathway, combining it with another targeted agent that hits a parallel or downstream pathway could lead to a more profound and durable response.
Immunotherapy: Investigating whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors is a promising avenue of research.
Antifungal Therapy: In the context of infectious diseases, combining chalcone derivatives with existing antifungal drugs like fluconazole (B54011) has shown synergistic effects against resistant strains of Candida albicans. researchgate.net
Application of Artificial Intelligence and Machine Learning in Chalcone Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. These powerful computational tools can be applied to various aspects of chalcone research to accelerate progress and reduce costs.
Key applications include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms like Random Forest to predict the biological activity of novel chalcone derivatives. biorxiv.orgnih.gov This can help prioritize the synthesis of the most promising compounds.
Virtual Screening: Using ML and molecular docking to screen large virtual libraries of compounds to identify potential Nrf2 activators or inhibitors of other key targets. mdpi.comarxiv.org
De Novo Drug Design: Employing generative AI models to design entirely new chalcone-based molecules with desired pharmacological properties.
Knowledge Graph Analysis: Building knowledge graphs to integrate and analyze vast amounts of data from the literature, patents, and experimental results to uncover hidden relationships and guide research strategies. biorxiv.org
Recent studies have already demonstrated the feasibility of using ML to predict the anticholinesterase activity of chalcone derivatives and to explore their chemical space for various disease properties. biorxiv.orgarxiv.org
Challenges and Opportunities in the Field of Chalcone Research
Despite the immense potential of chalcone derivatives, several challenges must be addressed to translate them into clinical applications. bjmo.bebohrium.com These challenges, however, also present significant opportunities for innovation.
Challenges:
Bioavailability and Pharmacokinetics: Many chalcones suffer from poor water solubility and rapid metabolism, which can limit their oral bioavailability. bohrium.comfrontiersin.org
Target Specificity: The promiscuous nature of some chalcones, binding to multiple targets, can lead to off-target effects and toxicity. nih.gov
Toxicity: A thorough evaluation of the potential toxicity of this compound is essential for its safe clinical development. nih.gov
Opportunities:
Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticles, to improve the solubility, stability, and targeted delivery of this compound. frontiersin.org
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and selectivity of this compound while minimizing toxicity. jchr.org
Clinical Translation: As our understanding of the mechanisms of action and safety profiles of chalcone derivatives improves, there will be increasing opportunities for their evaluation in clinical trials for a variety of diseases. nih.gov
Q & A
Q. What are the optimal synthetic routes for Chalcone Derivative 1, and how do reaction conditions influence yield and purity?
The Claisen-Schmidt condensation is the most common method for synthesizing chalcone derivatives. For heterocyclic variants, aromatic acetophenones and aldehydes (e.g., furfuraldehyde) are reacted in ethanol with NaOH as a base under controlled temperature (e.g., 10°C to room temperature). Ultrasonic irradiation (10–15 minutes) can enhance reaction efficiency by reducing time and improving yields (e.g., 97% yield for veratraldehyde-derived chalcone) . Post-synthesis acidification and filtration are critical for isolating pure solids. Solvent choice (methanol, ethanol) and base concentration (40% NaOH) significantly affect product stability and crystallinity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of IR (to identify α,β-unsaturated ketone stretches at ~1600–1650 cm⁻¹), ¹H NMR (for olefinic protons at δ 6.5–8.0 ppm and aromatic patterns), and mass spectrometry (to confirm molecular ion peaks). FTIR and FT-Raman spectroscopy, coupled with DFT calculations (e.g., B3LYP/6-31G* basis sets), are used to validate vibrational modes and electron density distributions . Purity is assessed via melting point consistency (e.g., 84–85°C) and HPLC .
Q. What are the primary biological mechanisms of this compound in anticancer and antimicrobial studies?
Chalcone derivatives exhibit diverse mechanisms:
- Anticancer : Induction of G2/M cell cycle arrest (e.g., hepatocellular carcinoma) and caspase-dependent apoptosis (e.g., lymphoma cells) via tubulin inhibition or ROS modulation .
- Antimicrobial : Disruption of Mycobacterium tuberculosis membrane integrity, even in drug-resistant strains .
- Neuroprotective : Dual inhibition of AChE and MAO-B enzymes, relevant for Alzheimer’s disease .
Dose-dependent assays (e.g., IC₅₀ values) and Western blotting for apoptotic markers (e.g., Bcl-2, Bax) are standard methodologies .
Advanced Research Questions
Q. How can computational methods optimize this compound’s bioactivity and physicochemical properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) predict electronic properties, HOMO-LUMO gaps, and nonlinear optical (NLO) behavior. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like Keap1 (Nrf2 pathway) or tubulin . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on ring B) with antimalarial or antifungal potency .
Q. How do structural modifications (e.g., heterocyclic rings) influence this compound’s pharmacological profile?
- Quinazolinone hybrids : Enhance antifungal activity by disrupting fungal ergosterol biosynthesis .
- Pyridine/pyrazole rings : Improve solubility and NLO coefficients (e.g., second-harmonic generation efficiency) .
- Nitroaromatic substituents : Increase anti-tubercular activity via nitroreductase activation .
Synthetic strategies include pro-drug design (e.g., masking polar groups for blood-brain barrier penetration) and bioisosteric replacement (e.g., replacing carbonyl with sulfonamide) .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies often arise from assay conditions (e.g., cell line specificity, ROS scavengers like NAC) or structural isomerism. For example:
- Nrf2 activation : Some derivatives activate Nrf2 independently of ROS, requiring thiol-modification studies on Keap1 .
- Antiproliferative vs. cytotoxic effects : Dose optimization (e.g., 10–100 µM) and apoptosis marker profiling (e.g., Annexin V/PI staining) clarify mechanisms .
Meta-analyses of IC₅₀ datasets and molecular dynamics simulations (e.g., GROMACS) help reconcile divergent results .
Q. What experimental design considerations are critical for evaluating this compound’s nonlinear optical (NLO) properties?
NLO performance is assessed via hyper-Rayleigh scattering (HRS) and Z-scan techniques. Key factors:
- Donor-π-acceptor (D-π-A) architecture : Methoxy (donor) and nitro (acceptor) groups enhance intramolecular charge transfer .
- Crystallography : Polymorphic forms (e.g., LiCdBO₃ analogs) influence second-harmonic generation (SHG) efficiency .
DFT-based polarizability calculations (e.g., first-order hyperpolarizability β) guide synthetic prioritization .
Q. How can this compound be engineered for tissue-specific targeting (e.g., hepatic or neuronal)?
- Liver targeting : Conjugation with glycyrrhetinic acid (binds hepatic receptors) .
- Blood-brain barrier penetration : Lipophilic modifications (e.g., methyl or halogen substituents) and P-glycoprotein inhibition .
In vivo pharmacokinetics (e.g., Cmax, t₁/₂) and SPECT imaging validate targeting efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
